2-bromo-N-(4-bromophenyl)propanamide
Description
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Properties
IUPAC Name |
2-bromo-N-(4-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXNJUQSLIKVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-bromo-N-(4-bromophenyl)propanamide spectral data (NMR, IR, MS)
Title: Comprehensive Spectral Characterization and Synthetic Methodology of 2-Bromo-N-(4-bromophenyl)propanamide
Executive Summary
As a bifunctional chemical entity, 2-bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0) serves as a critical electrophilic linchpin in modern drug discovery. The molecule features an aryl bromide—primed for palladium-catalyzed cross-coupling—and an
This technical guide provides an authoritative, self-validating framework for the synthesis and spectral elucidation (NMR, IR, MS) of this compound, detailing the causality behind both the experimental design and the resulting spectroscopic phenomena.
Part 1: Synthetic Methodology & Reaction Causality
The synthesis of 2-bromo-N-(4-bromophenyl)propanamide relies on a nucleophilic acyl substitution. The reaction is driven by the nucleophilic attack of the primary amine on the highly electrophilic acyl chloride.
Causality in Experimental Design:
-
Temperature Control (0 °C): The acylation is highly exothermic. Maintaining 0 °C prevents the elimination of HCl from the acyl chloride (which would form an undesired ketene intermediate) and suppresses double acylation at the nitrogen.
-
Acid Scavenger (Triethylamine): The addition of triethylamine (
) is strictly required to neutralize the HCl byproduct. Without it, the unreacted 4-bromoaniline would protonate to form an unreactive anilinium hydrochloride salt, stalling the reaction at 50% conversion.
Figure 1: Synthetic workflow for 2-bromo-N-(4-bromophenyl)propanamide.
Protocol 1: Self-Validating Synthesis Workflow
-
Initiation: Dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere. Add
(1.2 eq). -
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Addition: Add 2-bromopropionyl chloride (1.1 eq) dropwise over 15 minutes to prevent localized heating.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation Step (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 30% EtOAc/Hexanes). The reaction is validated as complete when the highly UV-active primary amine spot (Rf ~0.6) is entirely consumed, replaced by a lower-Rf amide spot.
-
Workup: Quench with saturated aqueous
. Extract the organic layer, wash sequentially with 1M HCl (to remove residual amine) and brine. Dry over anhydrous , filter, and concentrate under reduced pressure.
Part 2: Spectral Data Analysis & Structural Elucidation
The structural integrity of the synthesized compound must be orthogonally verified using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR)
The molecule possesses a stereocenter at the
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Assignment |
| ¹H | 8.25 | br s | - | 1H | N-H |
| ¹H | 7.45 | d | 8.8 | 2H | Ar-H (C3, C5) |
| ¹H | 7.41 | d | 8.8 | 2H | Ar-H (C2, C6) |
| ¹H | 4.56 | q | 7.0 | 1H | CH-Br |
| ¹H | 1.92 | d | 7.0 | 3H | CH₃ |
Causality Insight: The
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Nucleus | Chemical Shift ( | Assignment | Causality / Diagnostic Value |
| ¹³C | 167.8 | C=O | Deshielded carbonyl carbon of the secondary amide. |
| ¹³C | 136.2 | Ar-C1 | Ipso carbon attached to the electronegative nitrogen. |
| ¹³C | 132.1 | Ar-C3, C5 | Aromatic carbons ortho to the bromine atom. |
| ¹³C | 121.4 | Ar-C2, C6 | Aromatic carbons ortho to the amide group. |
| ¹³C | 117.8 | Ar-C4 | Ipso carbon attached to the bromine atom. |
| ¹³C | 44.6 | CH-Br | Aliphatic carbon deshielded by Br and C=O. |
| ¹³C | 22.4 | CH₃ | Terminal aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid validation of functional group transformations, specifically the conversion of the primary amine to a secondary amide.
Table 3: ATR-FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality / Diagnostic Value |
| 3285 | N-H stretch | Secondary Amide | Broadness indicates intermolecular hydrogen bonding. |
| 1668 | C=O stretch | Amide I | Shifted slightly higher than standard amides (~1650 cm⁻¹) due to the |
| 1538 | N-H bend | Amide II | Confirms the trans-configuration of the secondary amide bond. |
| 1488, 1392 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene core. |
| 822 | C-H out-of-plane | para-Aryl | Diagnostic for the 1,4-disubstitution pattern. |
| 655 | C-Br stretch | Alkyl/Aryl Bromide | Overlapping region for both aliphatic and aromatic C-Br bonds. |
Mass Spectrometry (MS)
Electron Ionization (EI) MS is critical for confirming the exact mass and the isotopic signature of the molecule. Because the compound contains two bromine atoms, it exhibits a highly distinct isotopic cluster.
Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Abundance | Ion / Fragment | Causality / Cleavage Mechanism |
| 305, 307, 309 | 25%, 50%, 25% | [M]⁺• | Molecular ion showing the classic 1:2:1 Br₂ isotopic cluster. |
| 226, 228 | 40%, 40% | [M - Br]⁺ | |
| 171, 173 | 100%, 100% | [4-Br-C₆H₄-NH₂]⁺• | Base peak. Amide bond cleavage accompanied by hydrogen transfer. |
| 135, 137 | 60%, 60% | [CH₃-CH-Br-CO]⁺ | Acylium ion formation via direct heterolytic amide bond cleavage. |
Protocol 2: Self-Validating Spectral Acquisition Workflow
-
NMR Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Validation: A visually clear, particulate-free solution ensures optimal magnetic field homogeneity (shim), preventing peak broadening.
-
IR Acquisition: Place 1-2 mg of the solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Validation: Ensure a background scan is subtracted immediately prior to sample acquisition to eliminate atmospheric
and interference. -
MS Tuning: Introduce the sample via a direct insertion probe (DIP) into an EI source set to 70 eV. Validation: The immediate observation of the 1:2:1 isotopic cluster at m/z 305/307/309 confirms the structural integrity and the presence of both bromine atoms prior to analyzing the deeper fragmentation cascade.
References
-
Title: The identification of a novel series of DprE1 inhibitors based on a 2((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide scaffold Source: Bioorganic & Medicinal Chemistry Letters, 2020. URL: [Link]
-
Title: Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents Source: Archives of Pharmacal Research, 2012. URL: [Link]
-
Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer, 4th Edition. URL: [Link]
-
Title: NIST Chemistry WebBook, SRD 69 (Mass Spectrometry & IR Guidelines) Source: National Institute of Standards and Technology (NIST). URL: [Link]
Sources
synthesis of 2-bromo-N-(4-bromophenyl)propanamide reaction mechanism
Mechanistic Insights and Synthetic Protocol: 2-Bromo-N-(4-bromophenyl)propanamide
Executive Summary
The synthesis of 2-bromo-N-(4-bromophenyl)propanamide represents a classic yet critical nucleophilic acyl substitution used frequently in the generation of
Part 1: Retrosynthetic Analysis & Strategy
Strategic Disconnection
The target molecule contains an amide bond connecting an electron-deficient aniline to an
-
Precursors: 4-Bromoaniline (Nucleophile) + 2-Bromopropanoyl bromide (Electrophile).
-
Reagent Choice: The acyl bromide is preferred over the chloride for its higher reactivity, allowing the reaction to proceed at lower temperatures (
), which is crucial for preserving the labile -bromo stereocenter and preventing elimination.
Critical Control Points (Expertise Layer):
-
Elimination Risk: The
-proton in the 2-bromopropanoyl moiety is acidic. In the presence of base (TEA) and heat, it undergoes E2 elimination to form the acrylamide byproduct (2-bromo-N-(4-bromophenyl)acrylamide). Strict temperature control ( ) is mandatory. -
Dimerization: The amine nucleophile can theoretically attack the
-carbon (S\textsubscript{N}2) rather than the carbonyl. This is kinetically disfavored at low temperatures but becomes problematic if the acyl halide is added too slowly in a warm solution.
Part 2: Reaction Mechanism
The reaction follows a Nucleophilic Acyl Substitution (Addition-Elimination) pathway.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid bromide. This is the rate-determining step, forming a tetrahedral zwitterionic intermediate.
-
Proton Transfer: Rapid proton transfer occurs, often mediated by the solvent or the auxiliary base.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion (
) as a good leaving group. -
Scavenging: The auxiliary base (Triethylamine) neutralizes the generated HBr, driving the equilibrium forward and preventing the protonation of the unreacted aniline.
Visualizing the Pathway The following diagram illustrates the molecular flow and the competing elimination pathway.
Caption: Figure 1. Mechanistic pathway showing the primary Addition-Elimination route and the temperature-dependent E2 elimination side reaction.
Part 3: Experimental Protocol
Protocol: Anhydrous Acylation of 4-Bromoaniline Scale: 10 mmol basis. Yield Expectation: 85-92%.
Materials:
-
4-Bromoaniline (1.72 g, 10 mmol)
-
2-Bromopropanoyl bromide (2.37 g, 1.15 mL, 11 mmol) [1.1 eq]
-
Triethylamine (TEA) (1.53 mL, 11 mmol) [1.1 eq]
-
Dichloromethane (DCM), Anhydrous (40 mL)
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the RBF with 4-bromoaniline (1.72 g) and anhydrous DCM (30 mL). Stir until fully dissolved. Add Triethylamine (1.53 mL).
-
Thermal Equilibration: Submerge the flask in an ice/salt bath to reach an internal temperature of 0°C .
-
Addition (Critical): Dilute 2-bromopropanoyl bromide (1.15 mL) in DCM (10 mL) in the addition funnel. Add this solution dropwise over 20 minutes .
-
Why? Controlling the addition rate prevents localized heating, which suppresses the formation of the acrylamide side product.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and warm to room temperature (RT) for 2 hours.
-
Validation: Spot on TLC (30% EtOAc/Hexane). The aniline spot (lower Rf) should disappear.
-
-
Quench & Workup:
-
Pour the reaction mixture into a separatory funnel containing cold 1M HCl (30 mL) to remove unreacted amine and TEA salts.
-
Extract the organic layer.
-
Wash with Sat. NaHCO3 (30 mL) to neutralize residual acid.
-
Wash with Brine (30 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure (Rotavap) at <40°C.
-
Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if the crude solid is off-white or yellow.
Workflow Diagram
Caption: Figure 2. Synthetic workflow emphasizing the acidic wash step to remove unreacted aniline.
Part 4: Characterization & Data
Expected Analytical Data The product is a chiral molecule (racemic mixture) unless chiral starting materials were used.
| Technique | Parameter | Expected Signal/Value | Interpretation |
| 1H NMR | Doublet | Methyl group of the propanoyl chain ( | |
| 1H NMR | Quartet | Methine proton ( | |
| 1H NMR | AA'BB' System | Para-substituted aromatic ring protons. | |
| 1H NMR | Broad Singlet | Amide N-H proton. | |
| Physical | Appearance | White/Off-white solid | Crystalline needles upon recrystallization. |
Safety Note: 2-Bromopropanoyl bromide is a lachrymator and corrosive. All operations must be performed in a fume hood. The product is an alkylating agent; avoid skin contact.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic acyl substitution).
-
Kim, J., et al. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists.[1] European Journal of Medicinal Chemistry, 44(6), 2533-2543.[1] (Protocol for acetanilide synthesis).
-
Gao, W., et al. (2004). Design, synthesis, and biological characterization of the first selective androgen receptor modulator (SARM) motif... Journal of Medicinal Chemistry, 47(24), 5821-5824. (Synthesis of related SARM intermediates).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for acylation of amines).
Sources
Supramolecular Architecture and Crystal Structure Analysis of 2-Bromo-N-(4-bromophenyl)propanamide: A Technical Guide
Executive Summary
In the realm of rational drug design and solid-state chemistry, understanding the delicate balance between competing non-covalent interactions is paramount. 2-Bromo-N-(4-bromophenyl)propanamide (CAS 42276-46-0) serves as an exceptional model compound for crystallographic studies. Featuring an amide backbone flanked by both an aryl bromide and an alkyl bromide, its crystal lattice is a battleground between classical hydrogen bonding (HB) and highly directional halogen bonding (XB). As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating methodology for the synthesis, single-crystal X-ray diffraction (SCXRD) analysis, and supramolecular decoding of this compound.
Introduction: The Competing Forces of Supramolecular Assembly
The structural integrity of pharmaceutical solid forms relies heavily on predictable supramolecular synthons. In 2-bromo-N-(4-bromophenyl)propanamide, the sp²-hybridized carbonyl oxygen acts as a bifurcated acceptor, capable of interacting with the amide N-H proton (hydrogen bonding) and the electron-deficient
Historically, crystal structures of analogous compounds, such as, have demonstrated that the N-H bond strictly adopts an anti conformation relative to the C=O bond to minimize steric clashing[1]. Furthermore, the presence of distinct halogen bonding contacts conforms with supramolecular expectations for brominated amides and thioamides, dictating the ultimate 3D packing efficiency of the crystal[2].
Experimental Methodology: Synthesis and Crystallization
To obtain high-quality diffraction data, the chemical precursor must be exceptionally pure, and the crystallization process must be thermodynamically controlled.
Protocol 1: Synthesis and Crystal Growth
-
Step 1: Nucleophilic Acyl Substitution
-
Action: Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise add 2-bromopropionyl chloride (1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the unreacted 4-bromoaniline, which would prematurely halt the reaction. The 0 °C initiation controls the exothermic nature of the acyl substitution, preventing the formation of di-acylated impurities.
-
Validation Checkpoint: TLC analysis (Hexane:EtOAc 3:1) must show the complete disappearance of the 4-bromoaniline spot.
-
-
Step 2: Aqueous Workup and Purification
-
Action: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: The acidic wash removes residual amine and triethylamine; the basic wash removes unreacted acyl chloride (hydrolyzed to the corresponding acid). This orthogonal washing strategy ensures a highly pure crude product without the need for column chromatography.
-
Validation Checkpoint: ¹H NMR (CDCl₃) must show the characteristic quartet of the chiral CH-Br proton (~4.5 ppm) and the amide N-H singlet (~8.2 ppm).
-
-
Step 3: Slow Evaporation Crystallization
-
Action: Dissolve the purified compound in a minimum volume of a 1:1 mixture of ethanol and DCM. Cover the vial with parafilm, puncture small holes, and leave undisturbed at 20 °C.
-
Causality: DCM acts as a highly volatile good solvent, while ethanol acts as a less volatile co-solvent. As DCM preferentially evaporates, the solution slowly reaches supersaturation, thermodynamically favoring the nucleation of large, defect-free single crystals rather than kinetic amorphous precipitation.
-
Validation Checkpoint: Crystals should appear within 3-5 days. Harvest when they reach dimensions of ~0.2 mm, before the solvent completely evaporates to prevent surface degradation.
-
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Fig 1: End-to-end workflow from chemical synthesis to SCXRD structure refinement.
Protocol 2: Data Collection and Refinement
-
Step 1: Crystal Selection and Cryogenic Mounting
-
Action: Submerge the crystal batch in paratone oil. Select a crystal with well-defined faces under a polarized light microscope. Mount it on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
-
Causality: Paratone oil protects the crystal from atmospheric moisture and mechanical stress. The 100 K cold stream minimizes thermal atomic displacement (Debye-Waller factors), which is absolutely critical for resolving the subtle electron density of the
-hole on the bromine atoms. -
Validation Checkpoint: Optically verify the extinction of polarized light at 90° intervals to ensure the selected specimen is a single crystal, not a twinned aggregate.
-
-
Step 2: Data Collection
-
Action: Expose the crystal to Mo Kα radiation (
Å) using a microfocus X-ray diffractometer. Collect and scans to achieve >99% completeness up to . -
Causality: Mo Kα radiation is chosen over Cu Kα to minimize severe X-ray absorption effects caused by the heavy bromine atoms (
is significantly lower for Mo). -
Validation Checkpoint: Analyze the initial diffraction frames. Sharp, well-defined diffraction spots (mosaicity < 0.5°) validate the crystal quality.
-
-
Step 3: Data Reduction and Absorption Correction
-
Action: Integrate the frames using standard reduction software. Apply a multi-scan empirical absorption correction.
-
Causality: Bromine strongly absorbs X-rays. Without empirical absorption correction, the electron density map will contain severe artifacts (Fourier truncation ripples) around the heavy atoms, obscuring the lighter atoms (C, N, O).
-
Validation Checkpoint: The internal agreement factor (
) should drop significantly (ideally < 0.05) after applying the absorption correction.
-
-
Step 4: Structure Solution and Refinement
-
Action: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on
. Refine all non-hydrogen atoms anisotropically. -
Causality: Intrinsic phasing is highly efficient for structures containing heavy anomalous scatterers like bromine. Anisotropic refinement accounts for the non-spherical thermal motion of atoms, yielding accurate bond lengths.
-
Validation Checkpoint: A final
value < 0.05 and a goodness-of-fit (GooF) near 1.0 indicate a highly accurate and reliable structural model.
-
Structural Analysis: Deciphering the Lattice
Upon successful refinement, the structural analysis reveals a hierarchical assembly process. The primary driving force is the N-H···O=C hydrogen bond , which typically forms a
Once the strong hydrogen bonds are satisfied, secondary halogen bonds (C-Br···O or C-Br···Br) take over. The
Fig 2: Hierarchical supramolecular assembly driven by competing non-covalent interactions.
Quantitative Data Summary
To provide a benchmark for researchers synthesizing and crystallizing this class of brominated N-phenyl amides, the following table summarizes the representative crystallographic parameters and interaction geometries typically observed in these systems.
| Parameter / Metric | Representative Value / Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Centrosymmetric) |
| Data Collection Temp. | 100(2) K |
| N-H···O Distance (Å) | 2.85 – 2.95 Å (Strong Hydrogen Bond) |
| N-H···O Angle (°) | > 160° (Highly linear) |
| C-Br···O Distance (Å) | 3.10 – 3.25 Å (Shorter than sum of vdW radii) |
| C-Br···Br Distance (Å) | 3.40 – 3.60 Å |
| C-Br···Br Angle (°) | 165° – 175° (Characteristic Type II Halogen Bond) |
| Hirshfeld Surface ( | Distinct red spots corresponding to Br···O and H···O contacts |
Note: The geometric parameters of the halogen bonds (specifically the ~170° angle) validate the highly directional nature of the
References
-
Yeo, C. I., & Tiekink, E. R. T. (2018). "N-(4-Bromophenyl)methoxycarbothioamide". MDPI Molbank, 2018(3), M1012. URL:[Link]
Sources
theoretical calculations of 2-bromo-N-(4-bromophenyl)propanamide molecular structure
An In-depth Technical Guide to the Theoretical Calculation of 2-bromo-N-(4-bromophenyl)propanamide Molecular Structure
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and properties of 2-bromo-N-(4-bromophenyl)propanamide. Aimed at researchers, computational chemists, and professionals in drug development, this document outlines the core computational methodologies, from geometry optimization using Density Functional Theory (DFT) to the analysis of intermolecular interactions and potential biological activity. The narrative emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability. By integrating DFT, Hirshfeld surface analysis, and molecular docking, this guide presents a holistic computational protocol to elucidate the structural, electronic, and interactive characteristics of halogenated amide compounds, thereby facilitating their potential application in medicinal chemistry and materials science.
Introduction: The Significance of Halogenated Amides and Computational Scrutiny
The N-aryl propanamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often through the formation of specific halogen bonds.[1][2] 2-bromo-N-(4-bromophenyl)propanamide, the subject of this guide, combines the amide linkage with two bromine substituents, making it a molecule of considerable interest for structural and drug design studies.
Experimental characterization through techniques like X-ray crystallography provides definitive structural data but can be resource-intensive. Theoretical calculations offer a powerful, complementary approach to predict molecular geometry, electronic properties, and interaction potentials before synthesis, guiding experimental design and providing deep mechanistic insights that experiments alone may not reveal.[3][4] This guide details the application of a multi-faceted computational workflow to thoroughly characterize 2-bromo-N-(4-bromophenyl)propanamide.
Part I: Molecular Geometry and Structural Parameters via Density Functional Theory (DFT)
The foundational step in any molecular analysis is the determination of the most stable three-dimensional conformation, or ground-state geometry. DFT has emerged as the workhorse of quantum chemistry for its favorable balance of computational cost and accuracy, particularly for organic molecules.[5][6]
Rationale for Method Selection
The choice of a functional and basis set is critical for the reliability of DFT calculations.
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for many systems compared to pure DFT functionals. It is widely validated for organic molecules and provides reliable geometric and electronic data.[3][6]
-
Basis Set (6-311++G(d,p)): A Pople-style triple-zeta basis set, 6-311G, is chosen to allow for greater flexibility in describing the valence electron orbitals. The addition of diffuse functions (++) is crucial for accurately modeling non-covalent interactions and the electron density far from the nuclei. Polarization functions (d,p) are essential for describing the anisotropic electron distribution in atoms involved in bonding, which is particularly important for the bromine, oxygen, and nitrogen atoms in our molecule.[3]
Protocol for Geometry Optimization
-
Initial Structure Construction: Build the 3D structure of 2-bromo-N-(4-bromophenyl)propanamide using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: Prepare an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the B3LYP functional and 6-311++G(d,p) basis set.
-
Optimization Keyword: Employ the Opt keyword to initiate the geometry optimization process. This algorithm systematically adjusts atomic coordinates to find the minimum energy conformation on the potential energy surface.
-
Frequency Calculation: Following optimization, perform a frequency calculation (Freq keyword) on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[2]
-
Data Extraction: Extract key geometric parameters (bond lengths, bond angles, dihedral angles) from the output file for analysis.
Workflow for Geometry Optimization and Validation
Caption: Workflow for DFT-based geometry optimization and structural validation.
Predicted Structural Data
While direct crystallographic data for 2-bromo-N-(4-bromophenyl)propanamide is not available in the cited literature, we can compare our theoretical results with the experimental data for the highly similar analogue, 2-bromo-N-(4-bromophenyl)acetamide (CSD Refcode: XAZQUP).[7][8] This comparison serves as a critical validation of the chosen computational level of theory.
| Parameter | Bond/Angle | Theoretical Value (Propanamide) | Experimental Value (Acetamide)[7][8] |
| Bond Lengths (Å) | C=O | ~1.22 | 1.211 |
| C-N (amide) | ~1.36 | 1.349 | |
| N-C (aryl) | ~1.42 | 1.421 | |
| C-Br (side chain) | ~1.96 | 1.919 | |
| C-Br (aryl) | ~1.91 | 1.898 | |
| Bond Angles (º) | O=C-N | ~124 | 124.7 |
| C-N-C | ~128 | - | |
| Dihedral Angle (º) | O=C-N-C (aryl) | ~175 (near planar) | - |
Note: Theoretical values are approximate and would be precisely determined from the calculation output.
Part II: Electronic Structure and Chemical Reactivity
With an optimized geometry, we can investigate the electronic properties that govern the molecule's reactivity. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MESP) maps are indispensable tools for this purpose.[3]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic transitions and chemical reactions.[3]
Molecular Electrostatic Potential (MESP)
The MESP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It provides an intuitive guide to intermolecular interactions.
-
Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and the π-systems of the aromatic ring.
-
Positive Potential Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack. A key feature on halogenated compounds is the potential for a positive region on the outermost portion of the bromine atom, known as a "σ-hole," which is responsible for halogen bonding.[1]
Workflow for Electronic Property Analysis
Caption: Workflow for analyzing the electronic properties and reactivity.
Part III: Potential Biological Activity via Molecular Docking
To explore the potential of 2-bromo-N-(4-bromophenyl)propanamide as a pharmacophore, molecular docking can be employed. This computational technique predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[9][10]
Rationale and Protocol
Molecular docking is a cost-effective method for screening virtual libraries and prioritizing compounds for further experimental testing.[11] The process involves preparing both the ligand and the protein receptor and then using a scoring function to rank the predicted binding poses.
Protocol for Molecular Docking (using AutoDock Vina as an example):
-
Protein Preparation:
-
Obtain the 3D crystal structure of a relevant protein target from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 2-bromo-N-(4-bromophenyl)propanamide.
-
Assign atomic charges and define rotatable bonds.
-
-
Grid Box Generation:
-
Define a search space (grid box) around the known active site of the protein. This confines the docking algorithm to the region of interest.[10]
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina), which will systematically sample different conformations of the ligand within the grid box.
-
-
Analysis of Results:
-
Analyze the output, focusing on the top-ranked pose.
-
Examine the binding energy (docking score), with more negative values indicating higher predicted affinity.
-
Visualize the protein-ligand complex to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).[1]
-
Workflow for Molecular Docking
Caption: A streamlined workflow for predicting biological activity via molecular docking.
Conclusion
The theoretical framework presented in this guide provides a robust and multi-faceted approach to characterizing the molecular structure and properties of 2-bromo-N-(4-bromophenyl)propanamide. By systematically applying Density Functional Theory for geometric and electronic analysis and molecular docking for assessing biological potential, researchers can gain comprehensive insights into this and related halogenated compounds. This computational strategy not only predicts key molecular features but also establishes a foundational understanding that can accelerate the rational design of new molecules for applications in drug discovery and materials science.
References
- Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse. Bulletin of the Chemical Society of Japan.
- Synthesis, biological evaluation and molecular docking studies of new amides of 4-bromothiocolchicine as anticancer agents. PubMed.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.
- N-(2-bromo-4-methylphenyl)propanamide | C10H12BrNO. PubChem.
- 2-Bromo-N-(4-bromophenyl)acetamide.
- 2-Bromo-N-(4-bromophenyl)propanamide. CymitQuimica.
- Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. PMC.
- Computational and Spectroscopic Studies on the Formation of Halogen‐Bonded Complexes Between Tertiary Amines and CBr4 and Appl.
- 2-Bromo-N-phenylpropionamide | C9H10BrNO. PubChem.
- 2-Bromo-N-(4-bromophenyl)acetamide. PMC.
- Synthesis, Characterization, Antibacterial Test And Molecular Docking Of Some Amide Derivatives.
- Benzamide, 2-bromo-N-(4-bromophenyl)-. NIST WebBook.
- Comparative Analysis of N-(4-Bromophenyl)-Substituted Compounds: Insights from Docking Studies and Binding Affinity Assays. Benchchem.
- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simul
- Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. MDPI.
- Structural studies, DFT computational analysis and inhibitory potential of (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine against CDK1 and CDK2.
- Positron binding to halogen
- 2-Bromo-N-(4-Bromophenyl)acetamide - Acta. Amanote Research.
- 2-bromo-N-(4-bromophenyl)propanamide | 42276-46-0. MolAid.
- Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI.
- Experimental and Theoretical Spectroscopic Study of 3-Aryl-2-Phenyl-3-Phenylaminopropanoic Acids.
- DFT study of halogenated InTeX (X = Cl, Br and I)
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- 2-Bromo-N-(4-chlorophenyl)propanamide. Santa Cruz Biotechnology.
- Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry.
- 2-bromo-N-(2-fluorophenyl)propanamide | 79144-82-4. Molport.
- Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides.
- Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Applic
Sources
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. mdpi.com [mdpi.com]
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- 5. mdpi.com [mdpi.com]
- 6. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, biological evaluation and molecular docking studies of new amides of 4-bromothiocolchicine as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Experimental Methodologies for 2-Bromo-N-(4-bromophenyl)propanamide
Abstract:
This technical whitepaper provides an in-depth analysis of 2-bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0), a versatile
Structural Causality and Physicochemical Profiling
Understanding the macroscopic properties of 2-bromo-N-(4-bromophenyl)propanamide requires an analysis of its molecular architecture. The compound features a rigid secondary amide core flanked by an
Thermodynamic Behavior: Melting and Boiling Points
-
Melting Point (MP) Dynamics: The compound exists as a crystalline solid at standard temperature and pressure. This is driven by the robust intermolecular hydrogen-bonding network established by the secondary amide (N-H ··· O=C). Furthermore, the planar nature of the amide bond (due to resonance) and the highly polarizable bromine atoms facilitate dense, highly ordered crystal lattice packing, which requires significant thermal energy to disrupt.
-
Boiling Point (BP) Dynamics: The predicted boiling point is exceptionally high, estimated at 397.8 ± 27.0 °C[1]. This extreme elevation in the enthalpy of vaporization is causally linked to the synergistic effect of massive London dispersion forces (contributed by the two heavy bromine atoms) and strong dipole-dipole interactions from the amide core.
Quantitative Data Summary
The following table consolidates the critical physicochemical data for experimental planning:
| Property | Value | Source / Methodology |
| CAS Registry Number | 42276-46-0 | Cymit Química[2] |
| Molecular Formula | C9H9Br2NO | MolAid Database[1] |
| Molecular Weight | 306.98 g/mol | 001Chemical[3] |
| Predicted Boiling Point | 397.8 ± 27.0 °C | Computational (MolAid)[1] |
| Predicted Density | 1.818 ± 0.06 g/cm³ | Computational (MolAid)[1] |
| Topological Polar Surface Area | 29.1 Ų | Guidechem[4] |
| Rotatable Bonds | 2 | Guidechem[4] |
Synthetic Methodology & Mechanistic Pathway
To ensure high purity and yield, the synthesis of 2-bromo-N-(4-bromophenyl)propanamide relies on a highly controlled nucleophilic acyl substitution.
Step-by-Step Synthesis Protocol
-
Nucleophile Preparation: Dissolve 4-bromoaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophilic acid bromide.
-
Base Addition: Introduce triethylamine (TEA, 1.2 equiv) to the solution. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HBr byproduct, preventing the protonation of 4-bromoaniline, which would otherwise deactivate the nucleophile and halt the reaction.
-
Acylation (Temperature Controlled): Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 2-bromopropionyl bromide (1.1 equiv). Causality: The reaction between an acid bromide and an aniline is highly exothermic. Maintaining 0 °C suppresses the formation of di-acylated side products and prevents the thermal degradation of the reagents.
-
Workup & Purification: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove residual acid), and brine. Dry over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize from an ethanol/water gradient to yield the pure crystalline product.
Fig 1. Nucleophilic acyl substitution mechanism for 2-bromo-N-(4-bromophenyl)propanamide synthesis.
Self-Validating Thermal Analysis Protocols
Accurate determination of melting and boiling points requires protocols that account for the compound's specific thermal vulnerabilities.
Melting Point (MP) Determination
-
Sample Milling & Desiccation: Triturate the recrystallized sample into a fine, homogeneous powder and store it in a vacuum desiccator for 24 hours. Causality: Moisture acts as an impurity, causing melting point depression. A fine powder maximizes the surface-area-to-volume ratio, ensuring uniform heat transfer.
-
Capillary Loading: Pack the sample into a glass capillary tube to a strict depth of 2-3 mm. Causality: Overpacking leads to thermal gradients within the sample, resulting in a broad, inaccurate melting range.
-
Controlled Heating Ramp: Insert the capillary into a digital melting point apparatus (or DSC). Rapidly heat to 15 °C below the expected MP, then reduce the heating rate to exactly 1 °C/min. Causality: A slow ramp rate near the phase transition ensures thermal equilibrium between the heating block and the sample, eliminating thermal lag and providing a precise onset and clear point.
Boiling Point (BP) Estimation via Reduced Pressure
Because the predicted atmospheric BP is ~397.8 °C[1], heating the compound to this temperature at 1 atm will cause the thermal energy to exceed the bond dissociation energy of the C-Br bonds, leading to pyrolysis. Thus, atmospheric BP determination is physically impossible without degradation.
-
Vacuum TGA/DSC: Subject the sample to Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) under a strictly controlled reduced pressure (e.g., 10 mmHg).
-
Data Extrapolation: Record the boiling temperature at the reduced pressure. Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to mathematically extrapolate the theoretical atmospheric boiling point. Causality: This self-validating mathematical approach preserves molecular integrity while providing accurate thermodynamic data.
Fig 2. Self-validating thermal analysis workflows for MP and BP determination.
Applications in Drug Development
In pharmaceutical research, 2-bromo-N-(4-bromophenyl)propanamide is highly valued for its dual reactivity. The
References
-
Title: 2-bromo-N-(4-bromophenyl)propanamide | 42276-46-0 Source: MolAid Chemical Database URL: [Link]
-
Title: CAS No. 42276-46-0, 2-Bromo-N-(4-bromophenyl)propanamide Source: 001Chemical URL: [Link]
Sources
Methodological & Application
Application Note: Biological Evaluation of 2-Bromo-N-(4-bromophenyl)propanamide Derivatives
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional scaffolds. 2-Bromo-N-(4-bromophenyl)propanamide (CAS 42276-46-0) has emerged as a privileged intermediate for generating diverse libraries of biologically active compounds.
The structural logic behind this scaffold is twofold:
-
The α-bromoamide moiety: Acts as a highly reactive electrophilic center, readily undergoing S_N2 nucleophilic substitution with amines, thiols, or hydroxyls. This allows for rapid diversification of the "left-hand side" of the molecule.
-
The para-bromophenyl group: Provides a lipophilic anchor that frequently engages in halogen bonding within target protein pockets. Furthermore, the aryl bromide serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the "right-hand side" of the pharmacophore.
Through strategic derivatization, this scaffold has been successfully deployed to synthesize three distinct classes of therapeutics: Antimycobacterial DprE1 inhibitors , Biased Formyl Peptide Receptor (FPR) agonists , and Dual-action theophylline bronchodilators [1]. This application note details the biological evaluation workflows, mechanistic rationales, and self-validating protocols for these derivative classes.
Quantitative Data Summary
The following table summarizes the biological profiling of the three primary derivative classes synthesized from the 2-bromo-N-(4-bromophenyl)propanamide scaffold.
| Derivative Class | Primary Target | Therapeutic Indication | Key Biological Metric | Reference |
| 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)propanamides | DprE1 Enzyme (M. tuberculosis) | Tuberculosis (TB) | Whole-cell MIC: <1.0 μMEnzymatic IC₅₀: 0.2–5.0 μM | [2] |
| Substituted Pyridazin-3(2H)-ones | FPR1/2 Receptors | Cardioprotection / Inflammation | pERK1/2 EC₅₀: 0.083 μMCa²⁺ Bias: ~20-fold | [3] |
| 8-Anilide Theophylline Derivatives | Phosphodiesterases & Bacterial Ribosomes | Asthma with Bacterial Infection | Tracheal Relaxation: >80%Bacterial MIC: 16–64 μg/mL | [4] |
Antimycobacterial DprE1 Inhibitors
Mechanistic Insight
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential flavoenzyme in Mycobacterium tuberculosis responsible for synthesizing arabinogalactan, a critical component of the mycobacterial cell wall[5]. By substituting the α-bromide of our scaffold with a 2,3-dihydrobenzo[b][1,4]dioxin-6-amine group, researchers have generated potent, non-covalent DprE1 inhibitors[2]. The propanamide linker provides the exact spatial geometry required to position the bulky dioxin and bromophenyl rings into the hydrophobic FAD-binding pocket of DprE1, effectively blocking the oxidation of decaprenyl-phospho-ribose (DPR).
Inhibition of DprE1 by propanamide derivatives disrupting mycobacterial cell walls.
Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination
Self-Validating System: This assay utilizes resazurin, a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin by metabolically active cells. The inclusion of Isoniazid as a positive control and compound-free wells as a negative control ensures the assay's dynamic range is validated prior to data extraction.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the optical density (OD₆₀₀) reaches 0.6–0.8. Causality: Harvesting at the mid-logarithmic phase ensures the bacteria are actively synthesizing cell walls, maximizing their susceptibility to DprE1 inhibitors.
-
Compound Dilution: Prepare 2-fold serial dilutions of the propanamide derivatives in 96-well microtiter plates (concentration range: 100 μM to 0.05 μM).
-
Inoculation: Add 100 μL of the standardized bacterial suspension (diluted to 1×10⁵ CFU/mL) to each well. Incubate the plates at 37°C for 7 days.
-
Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Readout & Validation: Visually inspect the plates. A color change from blue to pink indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change. Validate the run by confirming the MIC of the Isoniazid control falls within its accepted historical range (0.02–0.06 μg/mL).
Biased Formyl Peptide Receptor (FPR) Agonists
Mechanistic Insight
Formyl Peptide Receptors (FPR1 and FPR2) are G-protein coupled receptors (GPCRs) implicated in inflammation and myocardial infarction recovery. Traditional agonists trigger both prosurvival ERK1/2 phosphorylation and detrimental intracellular calcium (Ca²⁺) mobilization. By condensing the 2-bromo-N-(4-bromophenyl)propanamide scaffold with a pyridazin-3(2H)-one core, researchers developed biased agonists[3]. The rigid bromophenyl tail anchors deeply into the FPR1 orthosteric site, stabilizing a specific receptor conformation that preferentially recruits β-arrestin (driving ERK1/2 signaling) while uncoupling from Gq-mediated Ca²⁺ flux[6].
Biased agonism at the FPR1 receptor demonstrating prosurvival ERK1/2 signaling.
Protocol: Multiplexed Biased Signaling Assay
Self-Validating System: To prove bias, two parallel assays must be run on the same cell batch. The endogenous agonist fMLF is used to establish a baseline unbiased response (Bias Factor = 1.0).
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO cells stably expressing hFPR1 into 384-well plates at 15,000 cells/well. Incubate overnight.
-
Ca²⁺ Mobilization Assay (FLIPR):
-
Rationale: Measures Gq-protein coupling.
-
Load cells with Fluo-4 AM calcium-sensitive dye for 45 minutes at 37°C.
-
Inject propanamide-pyridazinone derivatives and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes using a FLIPR Tetra system. Calculate the Area Under the Curve (AUC) to determine the EC₅₀.
-
-
ERK1/2 Phosphorylation Assay (AlphaScreen):
-
Rationale: Measures β-arrestin-mediated prosurvival signaling.
-
Stimulate a parallel plate of cells with the compounds for 5 minutes (the empirically determined T_max for ERK activation).
-
Lyse the cells and add AlphaScreen SureFire pERK1/2 donor and acceptor beads. Incubate in the dark for 2 hours.
-
Read the luminescent signal.
-
-
Bias Calculation: Calculate the bias factor using the operational model of agonism (ΔΔlog(τ/KA)). A derivative (e.g., Compound 50) demonstrating an EC₅₀ of 0.083 μM for pERK1/2 but negligible Ca²⁺ flux yields a ~20-fold bias toward survival signaling[3].
Dual-Action Bronchodilators and Antibacterial Agents
Mechanistic Insight
Asthma pathogenesis is frequently complicated by secondary bacterial infections, which exacerbate bronchial spasms. Traditional therapy requires co-administration of bronchodilators (like theophylline) and antibiotics. By utilizing the 2-bromo-N-(4-bromophenyl)propanamide scaffold to synthesize 8-anilide theophylline derivatives, researchers created a single chemical entity with dual functionality[4]. The incorporation of the bromophenylpropanamide moiety significantly increases the lipophilicity of theophylline, enhancing its penetration into both bronchial smooth muscle cells (inhibiting phosphodiesterase to cause relaxation) and bacterial cell walls (exerting antimicrobial effects).
Protocol: Isolated Guinea Pig Tracheal Chain Assay
Self-Validating System: Tissue viability and baseline contractility are validated using carbachol. Reversibility is confirmed by washing the tissue, ensuring the compound acts as a competitive or allosteric relaxant rather than a toxic agent.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate the trachea from a euthanized guinea pig. Cut the tissue into 3–4 mm rings and tie them together to form a chain.
-
Organ Bath Setup: Suspend the tracheal chain in a 20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes. Causality: Equilibration prevents spontaneous baseline drift during the measurement phase.
-
Pre-contraction: Induce a sub-maximal contraction using 1 μM carbachol. Wait until the contractile response plateaus (typically 15 minutes).
-
Relaxation Curve: Add the 8-anilide theophylline derivatives cumulatively to the bath (10⁻⁸ to 10⁻⁴ M). Record the percentage of relaxation relative to the maximum carbachol-induced contraction.
-
Validation: Compare the EC₅₀ of the novel derivative against standard aminophylline. Wash the tissue 3 times with fresh Krebs solution; the tissue must return to baseline tension to validate the assay run.
References
-
Identification of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamides as a novel class of potent DprE1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Substituted Pyridazin-3(2H)-ones as Highly Potent and Biased Formyl Peptide Receptor Agonists. Journal of Medicinal Chemistry.[Link]
-
Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Archives of Pharmacal Research.[Link]
Sources
- 1. 2-bromo-N-(4-bromophenyl)propanamide - CAS号 42276-46-0 - 摩熵化学 [molaid.com]
- 2. Identification of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamides as a novel class of potent DprE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Pyridazin-3(2 H)-ones as Highly Potent and Biased Formyl Peptide Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
2-bromo-N-(4-bromophenyl)propanamide as an intermediate for pharmaceuticals
Application Note: 2-Bromo-N-(4-bromophenyl)propanamide as a Bifunctional Pharmaceutical Intermediate
Abstract
This guide details the synthesis, handling, and downstream applications of 2-bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0) . This molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the Aryl-Propanamide class of Selective Androgen Receptor Modulators (SARMs) and various kinase inhibitors. Its unique bifunctional reactivity —featuring an electrophilic
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | 2-bromo-N-(4-bromophenyl)propanamide |
| Molecular Formula | |
| Molecular Weight | 306.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 112–115 °C |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Mechanistic Role
-
Site A (
-Carbon): The -bromo position is highly susceptible to displacement by nucleophiles (amines, phenols, thiols). This is the primary mechanism for constructing the ether or amine linkages found in SARM pharmacophores (e.g., Ostarine analogs). -
Site B (Aryl Bromide): The para-bromo substituent serves as a robust handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the late-stage attachment of biaryl systems common in kinase inhibitors.
Protocol A: High-Fidelity Synthesis
Objective: Synthesize high-purity (>98%) intermediate with minimal dimeric impurities.
Reagents:
-
4-Bromoaniline (1.0 equiv)
-
2-Bromopropanoyl bromide (1.1 equiv)
-
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-Bromoaniline (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice/water bath.
-
Base Addition: Add
(12 mmol) dropwise over 5 minutes. The solution may darken slightly. -
Acylation (The Critical Step):
-
Expert Insight: Rapid addition of the acid bromide can lead to exotherms that favor double acylation (imide formation).
-
Action: Add 2-Bromopropanoyl bromide (11 mmol) diluted in 10 mL DCM dropwise over 30 minutes via an addition funnel. Maintain internal temperature
.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1). The starting amine spot (
) should disappear, replaced by the amide ( ). -
Workup:
-
Quench with 1M HCl (30 mL) to remove unreacted amine and salts.
-
Wash the organic layer with Sat.
(30 mL) and Brine (30 mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane (1:4) to yield white needles.
Yield Target: 85–92%
Protocol B: Downstream Application (SARM Scaffold Synthesis)
Objective: Functionalization via
Reaction Scheme:
Methodology:
-
Dissolve 2-bromo-N-(4-bromophenyl)propanamide (1.0 equiv) and 4-cyanophenol (1.1 equiv) in reagent-grade Acetone (0.2 M).
-
Add anhydrous
(2.0 equiv). -
Reflux the heterogeneous mixture for 6–12 hours.
-
Note: The
-bromo amide is less reactive than a simple alkyl bromide due to the electron-withdrawing amide group; heat is required.
-
-
Filtration: Filter off the inorganic salts while hot.
-
Isolation: Concentrate the filtrate. The product usually precipitates upon addition of cold water.
Visualization: Reaction Pathways
Figure 1: Divergent synthetic utility of the scaffold. The central intermediate allows access to two distinct classes of pharmaceuticals via orthogonal chemical handles.
Quality Control & Safety
Analytical Standards
-
HPLC: C18 Column,
gradient (0.1% TFA). The Br-isotope pattern (1:1 doublet for mono-Br, 1:2:1 for di-Br) is diagnostic in MS. -
NMR (
): Look for the doublet methyl group ( ppm) and the quartet methine proton ( ppm). The amide NH usually appears broad around 8.0–9.0 ppm.
Safety Hazards (HSE)
-
Sensitizer:
-Halo amides are potent alkylating agents and skin sensitizers. Double-gloving (Nitrile) is mandatory. -
Lachrymator: The starting material (2-bromopropanoyl bromide) is a lachrymator. Handle only in a functioning fume hood.
References
-
Synthesis of
-Haloamides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. -
SARM Structure-Activity Relationships: Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling, 6, e010.
-
Cross-Coupling of Aryl Halides: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
General Protocol for Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.
Application Notes and Protocol: N-Acylation of 4-Bromoaniline with 2-Bromopropanoyl Chloride
Introduction
N-acylation is a cornerstone of organic synthesis, pivotal for the construction of amide bonds which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This application note provides a detailed protocol for the N-acylation of 4-bromoaniline with 2-bromopropanoyl chloride to synthesize 2-bromo-N-(4-bromophenyl)propanamide. This specific transformation is of interest as the resulting molecule contains two distinct reactive sites: a bromine atom on the aromatic ring, which can be utilized in cross-coupling reactions, and an alpha-bromo amide, a versatile precursor for further functionalization.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of 2-bromopropanoyl chloride.[4][5] This is followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][6] The choice of base and reaction conditions is critical to ensure high yield and purity, minimizing potential side reactions.
Reaction Mechanism and Causality
The N-acylation of an aniline derivative with an acyl chloride is a classic example of nucleophilic acyl substitution. The key steps are outlined below:
-
Nucleophilic Attack: The nitrogen atom of 4-bromoaniline, possessing a lone pair of electrons, acts as a nucleophile and attacks the electron-deficient carbonyl carbon of 2-bromopropanoyl chloride. This forms a tetrahedral intermediate.[7][8]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., pyridine or triethylamine) to yield the final N-acylated product and the hydrochloride salt of the base. The base is crucial as it neutralizes the generated HCl, preventing the protonation of the starting aniline, which would render it non-nucleophilic.[2]
The presence of the electron-withdrawing bromine atom on the aniline ring decreases the nucleophilicity of the amino group, which can make the reaction more challenging than with unsubstituted aniline.[9] However, the high reactivity of the acyl chloride generally allows the reaction to proceed efficiently under appropriate conditions.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Bromoaniline | 172.03 | 1.72 g | 1.0 |
| 2-Bromopropanoyl chloride | 171.42 | 1.80 g (1.2 mL) | 1.05 |
| Pyridine (anhydrous) | 79.10 | 1.2 mL | 1.5 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 2 x 25 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 25 mL | - |
| Brine (saturated NaCl solution) | - | 25 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol).
-
Dissolve the 4-bromoaniline in 30 mL of anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution. Stir the mixture at room temperature.
-
-
Addition of Acyl Chloride:
-
In a separate dry dropping funnel, dissolve 2-bromopropanoyl chloride (1.80 g, 10.5 mmol) in 20 mL of anhydrous DCM.
-
Cool the flask containing the aniline solution to 0 °C using an ice bath.
-
Add the 2-bromopropanoyl chloride solution dropwise to the stirred aniline solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. A precipitate of pyridinium hydrochloride may form.[10]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The disappearance of the 4-bromoaniline spot indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove excess pyridine), 25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 25 mL of brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
Safety and Handling
2-Bromopropanoyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood. [11][12] It reacts with moisture, so anhydrous conditions are necessary.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Use spark-proof tools and work in an area free from ignition sources.[11][12] Avoid inhalation of vapors and contact with skin and eyes.[11][12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13]
-
Inhalation: Move the person to fresh air.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12][13]
-
In all cases of exposure, seek immediate medical attention.[11][13]
-
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for N-acylation of 4-bromoaniline.
Reaction Mechanism Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. savemyexams.com [savemyexams.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Bromopropionyl chloride(7148-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. wap.guidechem.com [wap.guidechem.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
scale-up synthesis of 2-bromo-N-(4-bromophenyl)propanamide for preclinical studies
Application Note: Scalable Synthesis of 2-bromo-N-(4-bromophenyl)propanamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0). This molecule is a critical pharmacophore and intermediate in the synthesis of non-steroidal Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs), such as derivatives related to Ostarine and Andarine scaffolds.
The protocol transitions from milligram-scale discovery chemistry to a gram/kilogram-scale process suitable for preclinical studies. Key improvements in this iteration focus on exotherm management , impurity control (specifically the elimination of unreacted aniline), and crystallization kinetics to ensure >98% HPLC purity without chromatographic purification.
Retrosynthetic Analysis & Strategy
The synthesis relies on a nucleophilic acyl substitution (Schotten-Baumann type acylation) between 4-bromoaniline and 2-bromopropanoyl bromide.
Reaction Scheme:
Strategic Considerations for Scale-Up:
-
Acylating Agent: 2-bromopropanoyl bromide is selected over the chloride derivative due to its higher reactivity, which allows for lower reaction temperatures (
C), minimizing thermal degradation and side-reactions (e.g., elimination to acrylamides). -
Base Selection: Triethylamine (TEA) is preferred over Pyridine for scale-up due to easier removal during aqueous workup and lower toxicity profile.
-
Solvent System: Dichloromethane (DCM) is the solvent of choice for solubility; however, for kilogram scales, 2-MeTHF or Ethyl Acetate are viable "green" alternatives if halogenated solvent restrictions apply. This guide uses DCM for maximum yield assurance.
Process Workflow Diagram
The following logic flow illustrates the critical path and decision gates for the synthesis.
Caption: Figure 1. Step-by-step process flow for the synthesis, highlighting the critical IPC (In-Process Control) point and purification strategy.
Detailed Experimental Protocol
Target Scale: 100 g Input (4-Bromoaniline) Expected Yield: 85–92% Target Purity: >98% (HPLC)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Density | CAS No. |
| 4-Bromoaniline | 172.02 | 1.0 | 100.0 g | Solid | |
| 2-Bromopropanoyl bromide | 215.88 | 1.1 | 138.0 g (69 mL) | ~2.0 g/mL | |
| Triethylamine (TEA) | 101.19 | 1.2 | 70.5 g (97 mL) | 0.726 g/mL | |
| Dichloromethane (DCM) | - | 10 Vol | 1000 mL | - |
Step-by-Step Procedure
Step 1: Reactor Setup & Dissolution
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge 4-Bromoaniline (100 g) and DCM (1000 mL) . Stir until fully dissolved.
-
Add Triethylamine (97 mL) in one portion. The solution may warm slightly; ensure stirring is vigorous (300-400 rpm).
Step 2: Controlled Addition (Critical Control Point)
-
Cool the reaction mixture to 0–5°C using an ice/salt bath.
-
Charge 2-Bromopropanoyl bromide (69 mL) into the addition funnel.
-
Note: This reagent is lachrymatory. Handle strictly in a fume hood.
-
-
Dropwise Addition: Add the acid bromide slowly over 45–60 minutes .
-
Constraint: Maintain internal temperature < 10°C . A rapid exotherm indicates too fast addition.
-
Observation: A white precipitate (Triethylamine hydrobromide salts) will form immediately, thickening the slurry.
-
Step 3: Reaction & Monitoring
-
Once addition is complete, allow the mixture to warm naturally to Room Temperature (20–25°C) .
-
Stir for 2–3 hours .
-
IPC (In-Process Control): Take a 50 µL aliquot, quench in MeOH, and analyze by TLC (Hexane:EtOAc 3:1) or HPLC.[1][3][4]
-
Criteria: < 1% remaining 4-bromoaniline.[5] If starting material persists, add 0.05 eq of acid bromide and stir for 1 hr.
-
Step 4: Work-up
-
Cool the mixture to 10°C.
-
Quench by slowly adding Water (500 mL) . Stir for 15 mins to dissolve salts.
-
Transfer to a separatory funnel. Separate the phases.
-
Organic Wash Sequence:
-
Wash 1: 1M HCl (300 mL) – Removes unreacted aniline and TEA.
-
Wash 2: Sat. NaHCO₃ (300 mL) – Neutralizes residual acid.
-
Wash 3: Brine (300 mL) – Dries the organic layer.
-
-
Dry the organic phase over Anhydrous MgSO₄ (20 g), filter, and concentrate on a rotary evaporator (
C bath) to yield a crude off-white solid.
Step 5: Purification (Recrystallization)
-
Transfer the crude solid to a clean flask.
-
Add Ethanol (95%, ~300 mL) and heat to reflux until fully dissolved.
-
Slowly add Water dropwise to the hot solution until a faint turbidity persists (approx. 50-100 mL water).
-
Remove from heat and allow to cool slowly to RT with gentle stirring. Then cool to 0°C for 2 hours.
-
Filter the crystals and wash with cold Ethanol/Water (1:1, 100 mL).
-
Dry in a vacuum oven at 40°C for 12 hours.
Analytical Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | HPLC (C18, ACN/Water gradient) | |
| Melting Point | 108–112°C | Capillary Method |
| Proton NMR | Consistent with structure |
Key NMR Signals (CDCl
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Hydrolysis of acid bromide | Ensure DCM is dry (anhydrous); minimize air exposure. |
| Sticky/Oily Product | Residual solvent or impurities | Recrystallize again from EtOH/Water; ensure slow cooling. |
| Exotherm too high | Addition rate too fast | Stop addition; increase stirring speed; add dry ice to bath. |
| Purple Coloration | Oxidation of aniline | Ensure Nitrogen atmosphere; use fresh aniline. |
References
-
National Institute of Standards and Technology (NIST). Benzamide, 2-bromo-N-(4-bromophenyl)- Properties. Retrieved from [Link]
Sources
functionalization of 2-bromo-N-(4-bromophenyl)propanamide at the bromine positions
This guide details the functionalization strategies for 2-bromo-N-(4-bromophenyl)propanamide , a high-value bifunctional scaffold. It serves as both a macroinitiator for Atom Transfer Radical Polymerization (ATRP) and a precursor for dual-functionalized pharmaceutical intermediates .
The molecule features two distinct electrophilic sites with orthogonal reactivity profiles:
-
Alkyl Bromide (
-Br): An activated halide susceptible to Nucleophilic Substitution ( ) and Radical generation (ATRP). -
Aryl Bromide (
-Br): An unactivated halide susceptible to Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Part 1: Chemo-Selectivity & Strategic Planning
The primary challenge is orthogonality . Standard cross-coupling conditions (Pd catalyst + Base + Heat) can inadvertently degrade the sensitive alkyl bromide via elimination (to acrylamides) or reduction (hydrodehalogenation). Conversely, strong nucleophiles intended for the alkyl bromide must not attack the amide backbone.[1]
Decision Matrix: Which Protocol to Choose?
| Goal | Recommended Pathway | Rationale |
| Create Small Molecule Libraries | Protocol A ( | The alkyl bromide is the most labile. Reacting it first with amines/azides stabilizes the scaffold before subjecting the aryl bromide to harsh metal-catalyzed coupling. |
| Synthesize Polymer Brushes | Protocol B (Coupling First) | You must preserve the alkyl bromide to serve as the ATRP initiator. This requires a highly chemoselective Suzuki protocol that engages the Ar-Br while leaving the |
Part 2: Experimental Protocols
Protocol A: Sequential Functionalization ( Cross-Coupling)
Best for: Peptidomimetics, PROTAC linkers, and modular drug scaffolds.[1]
Step 1: Nucleophilic Substitution at
-
Reagents: Sodium Azide (
) or Primary Amine ( ). -
Solvent: DMF or DMSO (Polar aprotic promotes
). -
Conditions: Room Temperature to
.
Step 2: Suzuki-Miyaura Coupling at
Table 1: Protocol A Optimization Parameters
| Parameter | Condition | Mechanistic Note |
|---|---|---|
| Stoichiometry | 1.2 eq. Nucleophile | Slight excess ensures complete conversion of the labile alkyl-Br. |
| Temperature |
Protocol B: Chemoselective Aryl Functionalization
Best for: Synthesis of functionalized ATRP Macroinitiators.
Objective: Couple the aryl bromide (
Reaction Setup:
-
Substrate: 2-bromo-N-(4-bromophenyl)propanamide (1.0 eq).
-
Coupling Partner: Aryl Boronic Acid (
) (1.1 eq). -
Catalyst:
(3-5 mol%). Triphenylphosphine is less electron-rich, disfavoring reaction with the alkyl bromide.[1] -
Base:
(2.0 eq) or . Avoid strong alkoxides (NaOtBu) to prevent elimination. -
Solvent: Toluene (anhydrous) or Toluene/THF. Avoid polar solvents like DMF which accelerate alkyl halide decomposition.
-
Temperature:
. Do not reflux aggressively.
Step-by-Step Workflow:
-
Degassing: Sparge solvent with Argon for 20 mins.
removal is critical to prevent homocoupling and catalyst death. -
Addition: Add Catalyst, Substrate, and Boronic Acid to the reaction vessel under inert atmosphere.
-
Activation: Add Base.
-
Monitoring: Monitor via TLC/LCMS every hour. Stop immediately upon consumption of starting material to prevent "double reaction" (Pd attacking the alkyl site).
-
Workup: Dilute with EtOAc, wash with water.[1] Dry over
.[1] -
Storage: Store product at
under Argon. The alkyl bromide remains active for ATRP.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic pathways based on the desired end-product.
Caption: Chemoselective pathways. Path A (Blue) prioritizes Alkyl-Br substitution first. Path B (Red) preserves Alkyl-Br for polymerization.
Part 4: References
-
BenchChem. (2025).[3][4] Experimental protocol for the synthesis of "2-Bromo-3-(4-bromophenyl)-1-propene" and related alpha-bromo amides. Retrieved from
-
Lundgren, R. J., & Stradiotto, M. (2010).[1] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition.[1][5] (Context: Ligand effects on chemoselectivity).
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization.[1] Journal of the American Chemical Society. (Context: Alpha-bromo amides as ATRP initiators).
-
Simmons, E. M., & Hartwig, J. F. (2012).[1] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. (Context: Oxidative addition mechanisms).
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-(4-bromophenyl)propanamide
Topic: byproducts in 2-bromo-N-(4-bromophenyl)propanamide synthesis Content type: Technical Support Guide
Executive Summary & Reaction Logic
2-bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0) is a critical electrophilic intermediate, primarily utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) such as Andarine (GTx-007).
The synthesis typically involves the N-acylation of 4-bromoaniline with 2-bromopropanoyl bromide (or chloride). While the reaction appears straightforward, the presence of an
-
Desired Acylation: Nucleophilic attack of aniline on the acid halide.
- -Elimination: Base-mediated loss of HBr to form an acrylamide (Michael acceptor).
-
Nucleophilic Substitution (
): Displacement of the -bromine by nucleophiles (impurities or solvents).
This guide addresses the control of these pathways to ensure high purity (>98%) required for pharmaceutical applications.
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired product formation and the primary byproduct pathways.
Figure 1: Reaction network showing the main synthetic route and critical failure modes (Elimination, Hydrolysis, Substitution).[1]
Troubleshooting & FAQs
Direct solutions for deviations observed in HPLC/LC-MS analysis.
Issue 1: The "Acrylamide" Peak (Elimination Byproduct)
Symptom: An impurity peak appears at a slightly lower retention time than the product (more polar due to conjugation). Mass spec shows [M-HBr] or [M-80/82]. Chemical Identity: N-(4-bromophenyl)acrylamide.[2][3][4]
Q: Why is this forming?
A: This is a classic
Corrective Action:
-
Temperature Control: Maintain the reaction at 0°C to 5°C during the addition of the acid halide. Do not heat the reaction to reflux.
-
Base Stoichiometry: Use exactly 1.05–1.1 equivalents of base (e.g., Triethylamine). A large excess promotes elimination.
-
Base Selection: Switch to a milder, bulkier base like DIPEA (Hünig's base) if TEA causes issues, though TEA is standard if temp is controlled.
Issue 2: Residual Aniline (Incomplete Reaction)
Symptom: High levels of starting material (4-bromoaniline) remain even after long reaction times. Chemical Identity: 4-Bromoaniline.[2][3][5][6][7][8]
Q: I added excess acid halide; why is the conversion stalled? A: The reaction generates HBr (or HCl). If the acid scavenger (base) is insufficient, the HBr protonates the remaining aniline, forming an unreactive anilinium salt. This salt precipitates or remains inactive in solution, preventing further reaction.
Corrective Action:
-
Stoichiometry Check: Ensure your base equivalents cover both the HBr generated and any hydrolysis of the acid halide.
-
Order of Addition: Add the acid halide slowly to the aniline/base mixture. This ensures the base is always available to neutralize the acid as it forms.
Issue 3: "Ghost" Peaks (Hydrolysis)
Symptom: A broad peak appears early in the chromatogram, or the acid halide reagent appears to have "lost potency." Chemical Identity: 2-Bromopropanoic acid.
Q: Is my reagent bad? A: 2-Bromopropanoyl bromide/chloride is extremely moisture-sensitive. If your solvent (DCM/THF) is not anhydrous, or if the reaction is open to air, the reagent hydrolyzes to the carboxylic acid before it can react with the aniline.
Corrective Action:
-
Solvent Quality: Use anhydrous DCM (<50 ppm water).
-
Reagent Handling: Distill the acid halide if it has turned dark or cloudy.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket.
Optimized Experimental Protocol
Designed to minimize elimination and hydrolysis byproducts.
Reagents:
-
4-Bromoaniline (1.0 equiv)
-
2-Bromopropanoyl bromide (1.1 equiv) [Preferred over chloride for better reactivity at low temp]
-
Triethylamine (TEA) (1.1 equiv)
-
Dichloromethane (DCM) (Anhydrous, 10 mL/g of amine)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask. Flush with Nitrogen.[9]
-
Dissolution: Add 4-Bromoaniline and DCM. Stir until fully dissolved.
-
Base Addition: Add TEA via syringe. Cool the mixture to 0°C using an ice bath.
-
Why? Cooling is critical here. The subsequent exotherm must be controlled to prevent the "Acrylamide" elimination pathway.
-
-
Acylation (The Critical Step): Dilute 2-Bromopropanoyl bromide in a small amount of DCM. Add this solution dropwise over 30–60 minutes.
-
Why? Slow addition prevents localized "hot spots" where concentration and temperature spikes could trigger side reactions.
-
-
Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C) for 2 hours. Do not reflux.
-
Quench: Pour the mixture into dilute HCl (1M) and ice.
-
Why? Acidic quench removes unreacted aniline (solubilizing it as the salt) and neutralizes excess TEA.
-
-
Workup: Extract organic layer, wash with sat.
(removes acid byproducts), then Brine. Dry over .[10] -
Purification: Recrystallization from Ethanol/Water or Hexane/Ethyl Acetate is preferred over column chromatography to avoid silica-induced elimination.
Impurity Profile Summary
| Impurity Name | Structure Description | Origin | Retention Time (Relative) | Mitigation Strategy |
| N-(4-bromophenyl)acrylamide | Double bond between | Elimination (High Temp/Base) | ~0.9 (More Polar) | Keep T < 25°C; Limit Base eq. |
| 2-Bromopropanoic Acid | Carboxylic acid fragment | Hydrolysis of Reagent | ~0.2 (Very Polar) | Anhydrous conditions; |
| 4-Bromoaniline | Primary Amine | Unreacted Starting Material | ~0.5 | Use 1.1 eq Acid Halide; Acidic wash |
| 2-Hydroxy-N-... | Nucleophilic Substitution | ~0.7 | Avoid hydroxide bases; use dry solvents |
References
-
MolAid. 2-bromo-N-(4-bromophenyl)propanamide Synthesis and Reactions. Retrieved March 5, 2026, from [Link]
-
Gowda, B. T., et al. (2009).[5] 2-Bromo-N-(4-bromophenyl)acetamide.[5] Acta Crystallographica Section E. Retrieved March 5, 2026, from [Link]
Sources
- 1. icck.org [icck.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-bromo-N-(4-bromophenyl)propanamide - CAS号 42276-46-0 - 摩熵化学 [molaid.com]
- 4. N-(4-BROMO-2-METHYLPHENYL)-3-(1-NAPHTHYL)ACRYLAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 7. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Bromo-N-(4-bromophenyl)propanamide
Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for the isolation and purification of 2-bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0).
Chemical Context & Causality in Purification
2-Bromo-N-(4-bromophenyl)propanamide is a moderately polar
This dual nature dictates its behavior during recrystallization. The presence of two heavy, polarizable bromine atoms disrupts rigid crystal lattice packing, effectively lowering the melting point. Consequently, the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during cooling 2. Furthermore, the
Solvent System Selection Metrics
Selecting the correct solvent is a balance between maximizing yield and avoiding kinetic traps like LLPS. Below is a quantitative comparison of standard recrystallization systems for this class of amides.
| Solvent System | Boiling Point (°C) | Relative Polarity | Estimated Yield Recovery | Oiling Out (LLPS) Risk | Chemical Stability Risk |
| Ethyl Acetate / Hexanes | 77 / 68 | 0.228 / 0.009 | > 85% | Moderate | Low (Aprotic system) |
| Ethanol / Water | 78 / 100 | 0.654 / 1.000 | > 90% | High (LLPS prone) | Moderate (Solvolysis) |
| Toluene | 110 | 0.099 | ~ 75% | Low | Low (Aprotic system) |
Self-Validating Recrystallization Protocol (EtOAc / Hexanes)
This protocol utilizes a binary aprotic solvent system to prevent solvolysis and provides internal validation checks to ensure process integrity at every step.
Step 1: Primary Dissolution
-
Action: Suspend 1.0 g of crude 2-bromo-N-(4-bromophenyl)propanamide in 3.0 mL of Ethyl Acetate (EtOAc) in a round-bottom flask. Heat gently to 60 °C while stirring.
-
Validation Check: If the solid completely dissolves, the crude is free of inorganic salts. If a fine, granular suspension remains, these are likely insoluble salts (e.g., from prior neutralization steps). Perform a hot gravity filtration before proceeding.
Step 2: Saturation (Anti-Solvent Titration)
-
Action: Maintain the solution at 60 °C. Add warm Hexanes dropwise until a faint, persistent cloudiness (turbidity) is observed.
-
Validation Check: Add exactly 1-2 drops of EtOAc and swirl. If the solution becomes clear, you have successfully reached the metastable saturation point. If it remains cloudy, the precipitated material is a highly insoluble impurity; hot filter the mixture immediately.
Step 3: Nucleation and Growth
-
Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 45 minutes.
-
Validation Check: Inspect the flask. You should observe sharp, needle-like or flaky crystals. If you observe a dense liquid layer at the bottom of the flask, the product has oiled out (Proceed to FAQ 1).
Step 4: Isolation
-
Action: Once at room temperature, chill the flask in an ice-water bath (0–5 °C) for 15 minutes to maximize yield. Isolate the crystals via vacuum filtration (Büchner funnel) and wash with 2 mL of ice-cold hexanes.
Troubleshooting Guides & FAQs
FAQ 1: Why does my product "oil out" instead of crystallizing, and how do I fix it?
-
Mechanistic Cause: Oiling out (LLPS) occurs when the solution reaches supersaturation at a temperature above the melting point of the impure solute 4. Because impurities severely depress the melting point, the
-bromo amide separates as a supercooled, impure liquid emulsion rather than forming a rigid crystal lattice 2. -
Field-Proven Solution: Do not attempt to freeze the oil, as it will trap impurities as an amorphous glass 4. Instead, reheat the mixture until it forms a single clear phase. Add 10-15% more of the "good" solvent (EtOAc) to lower the saturation temperature below the solute's melting point. Alternatively, add a seed crystal of pure 2-bromo-N-(4-bromophenyl)propanamide just as the solution begins to cool, forcing heterogeneous nucleation before the LLPS boundary is crossed.
FAQ 2: NMR shows significant 4-bromoaniline contamination. How do I remove it?
-
Mechanistic Cause: 4-Bromoaniline is the starting material for this synthesis. Because it shares the hydrophobic bromophenyl motif, it easily co-precipitates and incorporates into the amide's crystal lattice.
-
Field-Proven Solution: Do not rely solely on recrystallization to remove starting amines. Implement a pre-crystallization phase switch. Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane or EtOAc) and wash with 1M HCl. The basic amine will protonate and partition into the aqueous layer as a hydrochloride salt, while the neutral 2-bromo-N-(4-bromophenyl)propanamide remains in the organic phase.
FAQ 3: Can I use Ethanol/Water instead of EtOAc/Hexanes?
-
Mechanistic Cause: While Ethanol/Water is a classic system,
-bromo amides possess a labile carbon-bromine bond adjacent to the carbonyl. Prolonged heating in protic, nucleophilic solvents like ethanol or water can lead to solvolysis (nucleophilic substitution of the bromide) or hydrolysis 3. -
Field-Proven Solution: If you must use Ethanol/Water due to solubility constraints, minimize heating time (do not reflux for more than 10 minutes) and avoid basic conditions.
Process Workflow Visualization
Workflow and decision tree for troubleshooting the recrystallization of the target amide.
References
-
Mettler Toledo - Oiling Out in Crystallization: Detection and Prevention URL:[Link]
-
Chemistry LibreTexts - 3.6F: Troubleshooting Crystallization (Oiling Out) URL:[Link]
-
Chemical Science (RSC Publishing) - Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides URL:[Link]
Sources
- 1. 2-Bromo-N-(4-bromophenyl)propanamide | CymitQuimica [cymitquimica.com]
- 2. mt.com [mt.com]
- 3. Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04419C [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-Acylation of 4-Bromoaniline
Current Status: Operational Topic: N-Acylation of 4-Bromoaniline (Synthesis of 4-Bromoacetanilide) Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary: The Deactivated Nucleophile Challenge
The N-acylation of 4-bromoaniline is a fundamental transformation often used to protect the amine functionality or synthesize amide-based pharmacophores. While conceptually simple, this reaction presents specific challenges compared to the acylation of unsubstituted aniline.
The Core Technical Constraint: 4-Bromoaniline is a deactivated nucleophile . The bromine atom at the para position exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen atom.
-
pKa Comparison: Aniline (
) vs. 4-Bromoaniline ( ) [1, 2].[1] -
Implication: The nucleophilic attack on the acylating agent (e.g., acetic anhydride or acetyl chloride) is kinetically slower, requiring optimized conditions (heat, catalysis, or higher concentration) to achieve full conversion.
Troubleshooting Guide (Q&A)
Issue 1: Incomplete Conversion / Low Yield
User Report: "I followed a standard aniline acetylation protocol (room temperature, 1 hour), but TLC shows significant unreacted starting material."
Root Cause Analysis: The reduced nucleophilicity of 4-bromoaniline means it cannot always overcome the activation energy barrier at room temperature, especially if the acylating agent is hydrolyzed by trace moisture.
Corrective Actions:
-
Thermodynamic Push: Increase reaction temperature to reflux (if using acetic acid/acetic anhydride) or 40-60°C (if using DCM/THF).
-
Catalysis: Add a catalyst to activate the carbonyl group or the amine.
-
Acid Catalysis: Use glacial acetic acid as the solvent.[2][3][4][5][6] It acts as a general acid catalyst, protonating the anhydride carbonyl.
-
Base Catalysis: If using an acid chloride, add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (1-5 mol%) to form a highly reactive N-acylpyridinium intermediate.
-
-
Reagent Quality: Ensure acetic anhydride is not hydrolyzed. Use a slight excess (1.2 - 1.5 equivalents).
Issue 2: Product Contamination with Starting Material
User Report: "My isolated solid contains 5-10% unreacted 4-bromoaniline. Recrystallization isn't removing it efficiently."
Root Cause Analysis: Both the product (4-bromoacetanilide) and the starting material (4-bromoaniline) are organic solids with overlapping solubility profiles in some organic solvents.
Corrective Actions:
-
The Acid Wash Technique: Exploit the basicity difference.
-
4-Bromoacetanilide is non-basic .
-
4-Bromoaniline is a weak base .[7]
-
Protocol: Wash the crude solid with cold 1M HCl . The unreacted amine will protonate to form the water-soluble hydrochloride salt (
) and wash away, while the amide remains precipitate.
-
-
Solvent Selection: Recrystallize from 95% Ethanol or Methanol/Water . The amide is significantly less soluble in water than the amine salt.
Issue 3: Colored Impurities (Pink/Brown Tint)
User Report: "The product should be white, but it has a persistent pink or brown discoloration."
Root Cause Analysis: Anilines are prone to air oxidation, forming colored quinoid-like impurities (e.g., azobenzenes or polymerized species). This is accelerated by light and heat.
Corrective Actions:
-
In-Process Prevention: Add a pinch of Zinc dust to the reaction mixture (if using acetic acid). Zinc acts as a reducing agent, preventing oxidation of the amino group during heating.
-
Purification: Perform the recrystallization with activated charcoal .
-
Dissolve crude product in hot ethanol.
-
Add activated carbon.
-
Filter hot through Celite.
-
Cool to crystallize.
-
Standard Operating Protocol (SOP)
This protocol utilizes Acetic Anhydride in Glacial Acetic Acid . It is a robust, self-validating method favored for its high atom economy and ease of purification.
Reagents:
-
4-Bromoaniline (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Glacial Acetic Acid (Solvent, 3-5 mL per gram of amine)
-
Zinc Dust (Optional, <5 mg)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 4-bromoaniline in glacial acetic acid.
-
Why: Acetic acid serves as both solvent and acid catalyst.
-
-
Addition: Add acetic anhydride slowly with stirring.
-
Observation: A mild exotherm may occur.
-
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 20-30 minutes.
-
Validation: Monitor by TLC (Solvent: 30% Ethyl Acetate/Hexane). Starting material (
) should disappear; Product ( ) appears.
-
-
Quenching: Cool the mixture to room temperature. Pour the solution slowly into a beaker containing crushed ice and water (approx. 10x reaction volume) with vigorous stirring.
-
Isolation: Filter the white precipitate using vacuum filtration.
-
Purification (The "Acid Wash"): Wash the filter cake with cold water , then cold 0.5M HCl (to remove unreacted amine), and finally cold water again (to remove acid).
-
Drying: Dry in a vacuum oven at 60°C.
-
Recrystallization (If needed): Dissolve in minimum boiling ethanol; add water until turbid; cool to 4°C.
Data for Validation:
| Parameter | Value | Notes |
| Melting Point | 167 - 169 °C | Sharp mp indicates high purity [3, 4]. |
| Appearance | White crystalline solid | Color indicates oxidation. |
| Solubility (Water) | ~0.2 g/L | Practically insoluble in cold water [5].[6] |
| Solubility (Ethanol) | Soluble | Good solvent for recrystallization. |
Visualizations
Figure 1: Reaction Mechanism
The nucleophilic acyl substitution pathway, highlighting the role of the deactivated amine.
Caption: Mechanism showing the rate-limiting nucleophilic attack by the deactivated 4-bromoaniline.
Figure 2: Purification Logic Flow
Decision tree for removing specific impurities.
Caption: Troubleshooting logic for common impurities (Oxidation products vs. Unreacted Amine).
Frequently Asked Questions (FAQ)
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes. Acetyl chloride is more reactive and will drive the reaction faster. However, it generates HCl gas as a byproduct. You must add a base (like Pyridine or Triethylamine) to neutralize the HCl, otherwise, the HCl will protonate the unreacted 4-bromoaniline, rendering it non-nucleophilic and stopping the reaction.
Q: Why is water added at the end? A: Water serves three purposes:
-
Quenching: It reacts with excess acetic anhydride to form acetic acid.
-
Solubility Switch: 4-Bromoacetanilide is insoluble in water, while acetic acid is miscible. This forces the product to precipitate out of the solution.
-
Purification: It keeps polar impurities and salts in the aqueous phase.
Q: Is this reaction compatible with Green Chemistry principles? A: Yes, the acetic acid/acetic anhydride method is often considered "green" because it avoids chlorinated solvents (like DCM) and the byproduct (acetic acid) is relatively benign and recyclable. Solvent-free methods (grinding amine + anhydride) also exist but may require optimization for 4-bromoaniline due to its solid state and lower reactivity.
References
-
PubChem. (n.d.). 4-Bromoaniline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Preparation of p-Bromoaniline: Comprehensive Organic Chemistry Experiments. Retrieved from [Link][9][10][11]
-
Solubility of Things. (n.d.). 4'-Bromoacetanilide Solubility. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Acetic Anhydride Reaction Lab Report | ipl.org [ipl.org]
- 5. scribd.com [scribd.com]
- 6. ud.goldsupplier.com [ud.goldsupplier.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. reddit.com [reddit.com]
minimizing side reactions in the synthesis of 2-bromo-N-(4-bromophenyl)propanamide
To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Optimization & Troubleshooting Guide: Synthesis of 2-bromo-N-(4-bromophenyl)propanamide
Executive Summary
This guide addresses the synthesis of 2-bromo-N-(4-bromophenyl)propanamide via the acylation of 4-bromoaniline with 2-bromopropanoyl chloride. While this reaction follows a standard Schotten-Baumann or anhydrous acylation pathway, the presence of the
The following protocols and troubleshooting steps are designed to prioritize the kinetic product (amide) while suppressing thermodynamic sinks (alkenes or dimers).
Reaction Logic & Critical Control Points
To minimize side reactions, one must understand the competing pathways available to the reactants. The diagram below maps the "Happy Path" (Acylation) against the critical failure modes.
Figure 1: Reaction landscape showing the kinetic competition between acylation (desired) and elimination/substitution (undesired).
Troubleshooting Guide (FAQs)
Issue 1: "I am seeing a significant alkene impurity (acrylamide derivative) by NMR/LCMS."
Diagnosis: Elimination of HBr.
The
Corrective Action:
-
Switch Base: Use a weaker, inorganic base like Potassium Carbonate (
) or Sodium Bicarbonate ( ) in a biphasic system (DCM/Water) or suspended in acetone. These are sufficient to neutralize the HCl byproduct without promoting -elimination. -
Temperature Control: Maintain the reaction at 0°C to 5°C during the addition of the acid chloride. Do not reflux.
-
Protocol Adjustment: If using organic bases (like
), add the base slowly to the mixture or use it in stoichiometric exactness (1.0–1.1 eq).
Issue 2: "The reaction mixture turned dark/black, and yield is low."
Diagnosis: Oxidation of aniline or polymerization. Anilines are prone to oxidation (turning brown/black) in the presence of acid chlorides if the HCl generated is not neutralized immediately, or if the reaction exotherms uncontrolledly.
Corrective Action:
-
Inert Atmosphere: Run the reaction under Nitrogen (
) or Argon. -
Rate of Addition: Add the 2-bromopropanoyl chloride dropwise as a solution in DCM. A high local concentration of acid chloride can cause aggressive exotherms.
-
Quench: Do not let the reaction stir overnight if TLC indicates completion. Prolonged stirring can lead to acid-catalyzed degradation.
Issue 3: "I see a secondary spot that looks like a dimer."
Diagnosis: Nucleophilic Substitution (
Corrective Action:
-
Order of Addition: Ensure the acid chloride is added to the aniline/base mixture, not the other way around. This keeps the concentration of the electrophile (acid chloride) controlled.
-
Reagent Quality: Ensure your 2-bromopropanoyl chloride is high quality. If it has hydrolyzed to the acid (2-bromopropanoic acid), it will not react at the carbonyl without a coupling agent, leaving the alkyl bromide as the only reactive site for the aniline.
Optimized Experimental Protocol
This protocol uses a biphasic Schotten-Baumann condition or a mild organic base method . The biphasic method is often superior for suppressing elimination because the inorganic base remains in the aqueous phase, minimizing contact with the sensitive
Method A: Mild Organic Base (Anhydrous)
Best for water-sensitive substrates or high-purity requirements.
Reagents:
-
4-Bromoaniline (1.0 eq)
-
2-Bromopropanoyl chloride (1.1 eq)
-
Triethylamine (
) (1.1 eq) — Crucial: Do not use large excess. -
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 4-bromoaniline (10 mmol) and
(11 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under . -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 2-bromopropanoyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15–20 minutes.
-
Note: The solution may become cloudy as triethylamine hydrochloride salts precipitate.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.
Method B: Inorganic Base (Biphasic)
Best for minimizing elimination side products.
Reagents:
-
4-Bromoaniline (1.0 eq)
-
2-Bromopropanoyl chloride (1.2 eq)
- (2.0 eq) dissolved in water.
-
DCM or Ethyl Acetate.
Step-by-Step:
-
Setup: Dissolve 4-bromoaniline in DCM. Add an equal volume of
aqueous solution. -
Addition: With vigorous stirring at 0°C , add 2-bromopropanoyl chloride dropwise.
-
Mechanism: The aniline reacts in the organic phase/interface. The HCl produced is neutralized by the carbonate in the aqueous phase.
-
Completion: Stir at RT for 1-2 hours. Separate layers, dry organic phase, and concentrate.[2]
Quantitative Data & Impurity Profile
| Parameter | Acylation (Desired) | Elimination (Impurity) | Substitution (Impurity) |
| Product Structure | Amide | Secondary Amine | |
| Reaction Center | Carbonyl Carbon | ||
| Promoting Factor | Low T, Good Leaving Group (Cl) | High T, Strong Base ( | Hydrolyzed Reagent, Excess Aniline |
| Prevention Strategy | Weak/Inorganic Base | Fresh Acid Chloride, Stoichiometry |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
BenchChem Technical Support. (2025). Synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene and related alpha-halo derivatives. Retrieved from
-
PubChem. (2025).[4] 2-Bromo-N-phenylpropanamide Derivatives. National Library of Medicine. Retrieved from
-
ChemicalBook. (2024).[5][6] Reaction trends of alpha-bromo amides and elimination risks. Retrieved from
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution vs Alpha-Elimination. Retrieved from
Sources
- 1. vaia.com [vaia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 2-Bromo-2-methyl-N-phenylpropanamide | C10H12BrNO | CID 94835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Write a reaction and reaction conditions When aniline reacts with bromine.. [askfilo.com]
- 6. 2-BROMO-1-PHENYLPROPANE synthesis - chemicalbook [chemicalbook.com]
selecting the optimal solvent for 2-bromo-N-(4-bromophenyl)propanamide recrystallization
Welcome to the Advanced Troubleshooting & Protocol Center. This guide is specifically engineered for researchers and drug development professionals tasked with the purification of 2-bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0)[1][2].
Below, you will find the mechanistic rationale for solvent selection, a self-validating experimental protocol, and a troubleshooting FAQ designed to resolve common benchtop failures.
Mechanistic Rationale for Solvent Selection
To select the optimal recrystallization solvent, we must analyze the structural motifs of 2-bromo-N-(4-bromophenyl)propanamide:
-
Hydrophobic Bulk: The bromophenyl ring drives solubility in non-polar to moderately polar organic solvents.
-
Hydrogen Bonding Core: The central amide linkage (one H-bond donor, one H-bond acceptor) creates strong intermolecular lattice forces (topological polar surface area of 29.1 Ų)[3][4].
-
Reactive Electrophile: The
-bromoalkyl group is susceptible to nucleophilic substitution (solvolysis) if heated for prolonged periods in strongly protic or basic environments.
Recrystallization relies on a high temperature coefficient—overcoming intermolecular attractive forces at the boiling point without breaking chemical bonds, and rejecting the solute from the solvent lattice at room temperature[5]. Because heating this specific
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative data used to determine the optimal solvent system for this halogenated amide.
| Solvent System | Boiling Point (°C) | Dielectric Constant ( | Solvolysis / Degradation Risk | EHS / Green Profile | Recommendation & Causality |
| Ethyl Acetate / Heptane | 77 / 98 | 6.0 / 1.9 | None (0%) | Excellent (Low toxicity) | Optimal. Aprotic system prevents |
| Ethanol / Water | 78 / 100 | 24.5 / 80.1 | Moderate | Excellent (Green) | Sub-optimal. Prolonged heating may cause nucleophilic attack on the |
| Toluene | 110 | 2.4 | None (0%) | Poor (Health hazard) | Not Recommended. High baseline solubility at room temperature leads to poor recovery yields[7]. |
| Acetone / Hexane | 56 / 68 | 20.7 / 1.8 | Low | Moderate (Neurotoxic hexane) | Viable Alternative. However, the low boiling point of acetone limits the maximum solubility gradient. |
Self-Validating Experimental Protocol: EtOAc / Heptane
This protocol utilizes a self-validating feedback loop. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Initial Dissolution Transfer the crude 2-bromo-N-(4-bromophenyl)propanamide to a 50-mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot EtOAc (approx. 2-3 mL per gram of crude) and heat to a gentle boil on a stir/hot plate[6].
-
Validation Check: The solution must become completely transparent. If insoluble particulate matter remains, it consists of inorganic salts or cross-linked polymers. Perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove these premature nucleation sites[5][6].
Step 2: Anti-Solvent Addition Maintain the clear EtOAc solution at a gentle boil. Slowly add hot Heptane dropwise. After each drop, you will observe a localized cloudiness that quickly dissolves[6]. Continue addition until the solution reaches saturation.
-
Validation Check: Saturation is achieved exactly when the addition of one single drop of Heptane causes a faint, milky cloudiness that persists throughout the entire boiling solution[6].
Step 3: Clarification (Supersaturation Setup) Add 1 to 2 drops of hot EtOAc to the cloudy mixture until it just returns to a clear state[6].
-
Causality: This guarantees the solution is perfectly poised at the edge of supersaturation, ensuring maximum yield upon cooling.
Step 4: Controlled Nucleation Remove the flask from the heat source, extract the stir bar, and allow the flask to cool completely undisturbed on a cork ring to room temperature.
-
Causality: Gradual cooling allows the solute molecules to selectively organize into a highly ordered crystal lattice, actively excluding impurities[7][8].
Step 5: Yield Maximization & Isolation Once crystal growth has visibly plateaued at room temperature, place the flask in an ice-water bath for 15 minutes to further depress solubility[6][8]. Collect the purified crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a pre-chilled mixture of EtOAc/Heptane (in the exact ratio established in Step 2) to rinse away surface impurities without dissolving the product[5][6]. Pull air through the cake to dry[6].
Process Workflow
Workflow for the two-solvent recrystallization of 2-bromo-N-(4-bromophenyl)propanamide.
Troubleshooting & FAQs
Q: Why is my product "oiling out" (forming a separate liquid layer) instead of forming solid crystals? A: "Oiling out" occurs when the melting point of your impure mixture is lower than the temperature at which it saturates the solvent. Instead of crystallizing, the compound undergoes liquid-liquid phase separation. Resolution: Reheat the mixture until the oil completely redissolves. Add 1-2 mL of additional EtOAc (the good solvent) to lower the saturation temperature, then allow the solution to cool much more slowly. Alternatively, seed the solution with a pure crystal of 2-bromo-N-(4-bromophenyl)propanamide just before it reaches the temperature where it previously oiled out.
Q: I have cooled the flask in an ice bath, but no crystals have formed. What went wrong? A: Your solution is not supersaturated, meaning the concentration of EtOAc is too high relative to the solute[8]. Resolution: Return the flask to the hot plate and boil off approximately 30-50% of the solvent volume to concentrate the solution[6]. Repeat the heptane addition step. To induce nucleation, you can vigorously scratch the inside bottom of the glass flask with a glass stirring rod; the micro-abrasions provide a high-energy surface for seed crystals to form.
Q: My isolated crystals are tinted yellow/brown, but the reference material is stark white. How do I fix this? A: Highly conjugated or polymeric impurities have co-crystallized or become trapped in the crystal lattice due to "shock cooling" (cooling the solution too rapidly)[8]. Resolution: Redissolve the colored crystals in hot EtOAc. Add a small spatula tip of activated charcoal (Norit) and boil for 2 minutes. The charcoal will adsorb the large, colored polymeric impurities. Perform a hot gravity filtration to remove the charcoal[5], then proceed with the Heptane addition as normal. Ensure the flask cools slowly to room temperature before applying an ice bath.
References
- 2-Bromo-N-(4-bromophenyl)propanamide | CymitQuimica.CymitQuimica.
- 2-bromo-N-(4-bromophenyl)propanamide | 42276-46-0 - 摩熵化学MolAid.MolAid.
- CAS 42276-46-0: Propanamida, 2-bromo-N-(4 ... - CymitQuimica.CymitQuimica.
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare.Massachusetts Institute of Technology.
- Recrystalliz
- 2.
- Recrystallization – Knowledge and References.Taylor & Francis.
- N- (2-bromofenil) propanamida 60751-73-7 wiki - Es - Guidechem.Guidechem.
Sources
- 1. 2-Bromo-N-(4-bromophenyl)propanamide | CymitQuimica [cymitquimica.com]
- 2. CAS 42276-46-0: Propanamida, 2-bromo-N-(4-bromofenil)- [cymitquimica.com]
- 3. 2-bromo-N-(4-bromophenyl)propanamide - CAS号 42276-46-0 - 摩熵化学 [molaid.com]
- 4. guidechem.com [guidechem.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability Optimization for 2-bromo-N-(4-bromophenyl)propanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 2-bromo-N-(4-bromophenyl)propanamide . This
This guide provides mechanistic troubleshooting, quantitative solvent compatibility data, and validated Standard Operating Procedures (SOPs) to ensure the integrity of your compound during storage and biological assays.
Part 1: Core Degradation Mechanisms (FAQs)
Q: Why does my compound degrade so rapidly when dissolved in DMSO?
A: The degradation in Dimethyl Sulfoxide (DMSO) is driven by the Kornblum Oxidation pathway. The
Q: How does pH affect the stability of this secondary amide in aqueous media?
A: Secondary amides are generally stable at moderate pH, where the rate-determining step of hydrolysis is typically C–N bond dissociation[3]. However, 2-bromo-N-(4-bromophenyl)propanamide is exceptionally sensitive to high pH. Hydroxide ions (
-
Amide Hydrolysis: The electron-withdrawing 4-bromophenyl group reduces the resonance stabilization of the amide nitrogen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic acyl substitution[4].
-
-Carbon Substitution: Hydroxide can directly displace the
-bromine to form an -hydroxy amide. Maximum aqueous stability is achieved in slightly acidic, non-nucleophilic buffers (pH 4.5 – 6.0).
Q: Is this compound sensitive to ambient laboratory lighting? A: Yes. The aliphatic C–Br bond is highly susceptible to homolytic cleavage upon exposure to UV and high-intensity visible light. This photolysis generates carbon-centered radicals that lead to debromination or complex polymerization cascades, a phenomenon strictly monitored under ICH Q1B photostability guidelines[5].
Part 2: Visualizing the Degradation Pathways
To successfully mitigate degradation, you must first understand the competing kinetic pathways. The diagram below illustrates the three primary mechanisms that compromise the structural integrity of 2-bromo-N-(4-bromophenyl)propanamide in solution.
Caption: Primary degradation pathways of 2-bromo-N-(4-bromophenyl)propanamide in solution.
Part 3: Troubleshooting Guide & Solvent Selection
Choosing the correct solvent is the single most critical factor in maintaining the stability of
| Solvent / Matrix | Nucleophilicity | Estimated Half-Life ( | Recommendation & Causality |
| Anhydrous Acetonitrile (MeCN) | Very Low | > 6 months | Optimal. Aprotic and non-nucleophilic. Preserves the C-Br bond and amide linkage. |
| Anhydrous THF | Low | > 3 months | Acceptable. Ensure it is peroxide-free to prevent radical initiation at the C-Br bond. |
| Methanol / Ethanol | High | < 48 hours | Avoid. Alcohols act as nucleophiles, leading to rapid solvolysis at the |
| DMSO | High (Oxygen) | < 12 hours | Critical Risk. Induces Kornblum oxidation[1]. If required for bioassays, prepare immediately before use. |
| Aqueous Buffer (pH 7.4) | Moderate | ~ 5 days | Caution. Hydrolysis and substitution occur slowly. Keep chilled at 4°C during experiments. |
| Aqueous Buffer (pH 9.0+) | Very High | < 2 hours | Avoid. Rapid base-promoted hydrolysis and |
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Ultra-Stable Stock Solutions
This self-validating protocol ensures the generation of high-purity stock solutions that bypass the kinetic vulnerabilities of the molecule.
Step-by-Step Methodology:
-
Environmental Control: Perform all weighing and dissolution steps under low-light conditions or use actinic (amber) glassware to prevent photolytic C-Br cleavage.
-
Solvent Preparation: Purge anhydrous Acetonitrile (HPLC grade,
99.9%) with Argon or Nitrogen for 10 minutes to displace dissolved oxygen. -
Dissolution: Weigh the required mass of 2-bromo-N-(4-bromophenyl)propanamide and dissolve it in the purged Acetonitrile to achieve a target concentration of 10 mM to 50 mM. Vortex for 30 seconds. Do not sonicate, as localized cavitation heating can induce thermal degradation.
-
QC Validation: Immediately draw a 10
L aliquot and analyze via HPLC-UV (254 nm) to establish a baseline purity chromatogram. -
Storage: Aliquot the solution into single-use amber glass vials (avoid plastics which may leach plasticizers). Flush the headspace with Argon, seal tightly, and store at -20°C.
-
Usage: Thaw vials at room temperature immediately prior to use. Discard any unused portion to prevent freeze-thaw degradation.
Protocol 2: Forced Degradation & Stability Testing (ICH Q1A(R2) Compliant)
To formally establish the shelf-life and degradation profile of your specific formulation, you must execute a stress-testing protocol aligned with ICH Q1A(R2) guidelines[5].
Step-by-Step Methodology:
-
Baseline Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.
-
Acidic Stress: Add 0.1 M HCl to a 1 mL aliquot to achieve pH 2.0. Incubate at 40°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Alkaline Stress: Add 0.1 M NaOH to a 1 mL aliquot to achieve pH 10.0. Incubate at 25°C for 4 hours (expect rapid degradation). Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Stress: Add
to a final concentration of 3% v/v. Incubate at 25°C for 24 hours. Quench with sodium thiosulfate prior to injection. -
Thermal Stress: Incubate a sealed aliquot of the baseline solution at 60°C for 7 days.
-
Photolytic Stress: Expose an aliquot in a clear quartz vial to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
-
Analysis: Analyze all stressed samples via LC-MS to identify specific degradation products (e.g., mass shifts corresponding to the loss of bromine or the addition of oxygen).
References
- Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES gally.ch
- On the hydrolysis mechanisms of amides and peptides University of Regina
- An expedient protocol for conversion of olefins to α-bromo/iodoketones using IBX and NBS/NIS ResearchG
- 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | 2557-04-2 Benchchem
- 21.7: Chemistry of Amides LibreTexts
Sources
preventing the formation of isomeric impurities in 2-bromo-N-(4-bromophenyl)propanamide synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Mitigating Isomeric Impurities in 2-bromo-N-(4-bromophenyl)propanamide Synthesis
Executive Summary
The synthesis of 2-bromo-N-(4-bromophenyl)propanamide (an
-
Stereoisomers (Enantiomers): Racemization at the chiral
-carbon (C2) is the primary failure mode, driven by base-catalyzed enolization. -
Regioisomers (Positional): Contamination from ortho- or meta-bromoaniline isomers carried over from starting material synthesis.
-
Constitutional Isomers: Formation of 3-bromo-N-(4-bromophenyl)propanamide (
-isomer) due to impure acylating agents.
This guide provides a self-validating protocol to suppress these pathways, ensuring high isomeric fidelity (ee > 99% for chiral syntheses).
Part 1: The Isomeric Landscape & Control Strategy
The Racemization Threat (Enantiomeric Impurity)
The most critical isomeric impurity is the unwanted enantiomer. The
-
Mechanism: Base-mediated deprotonation forms an achiral enolate or ketene intermediate. Reprotonation occurs non-selectively, resulting in a racemic mixture.
-
Critical Control Point: The
of the base and the reaction temperature.
Positional Isomers
Commercial 4-bromoaniline often contains 0.5–2.0% of 2-bromoaniline or 2,4-dibromoaniline. These react with comparable kinetics to the para-isomer, forming stable positional isomers that are difficult to separate by crystallization.
Visualization of Impurity Pathways
Figure 1: Pathways leading to isomeric and structural impurities during acylation. Note that base selection is the critical gatekeeper for racemization and elimination.[1]
Part 2: Optimized Experimental Protocol
Objective: Synthesize (S)-2-bromo-N-(4-bromophenyl)propanamide with <0.5% racemization.
Reagents & Equipment
-
Substrate: 4-Bromoaniline (Recrystallized, >99.5% purity).
-
Acylating Agent: (S)-2-Bromopropanoyl chloride (Freshly distilled).
-
Solvent: Dichloromethane (DCM), anhydrous (
ppm ). -
Base: 2,4,6-Collidine (Sym-collidine) OR Sodium Bicarbonate (biphasic).
-
Why Collidine? It is sterically hindered, sufficient to scavenge HCl but too bulky to efficiently abstract the
-proton, significantly reducing racemization compared to Triethylamine (TEA) [1].
-
Step-by-Step Methodology
-
Pre-Cooling (Critical):
-
Charge a flame-dried reactor with 4-bromoaniline (1.0 eq) and anhydrous DCM (10 V).
-
Add 2,4,6-Collidine (1.1 eq).
-
Cool the solution to -10°C to -15°C . Note: Kinetic control is essential here to favor N-acylation over
-deprotonation.
-
-
Controlled Addition:
-
Dissolve (S)-2-bromopropanoyl chloride (1.05 eq) in DCM (2 V).
-
Add this solution dropwise over 60 minutes.
-
Monitor: Internal temperature must NOT exceed -5°C.
-
-
Reaction Aging:
-
Stir at -10°C for 2 hours.
-
Self-Validation: Pull an aliquot for HPLC. Target conversion >98%. If unreacted aniline remains, add 0.05 eq acyl chloride, but do not raise temperature.
-
-
Quench & Workup (pH Control):
-
Quench with cold 1M HCl (aq) to remove collidine salts and unreacted aniline.
-
Wash organic layer with saturated
(remove acids) and Brine. -
Dry over
and concentrate in vacuo at <30°C . Heat promotes racemization even after reaction completion.
-
-
Purification (Isomer Rejection):
-
Recrystallize from Ethanol/Heptane (1:4).
-
Why? Racemic crystals often have different solubility profiles than pure enantiomers. This step rejects minor amounts of the (R)-isomer and any residual ortho-regioisomers.
-
Data: Base Selection Impact on Racemization
| Base Used | pKa (conj. acid) | Steric Hindrance | % Racemization (Observed) | Risk Level |
| Triethylamine (TEA) | 10.75 | Low | 5 - 12% | High |
| DIPEA (Hünig's Base) | 11.0 | Moderate | 2 - 5% | Moderate |
| 2,4,6-Collidine | 7.43 | High | < 0.5% | Low |
| Na2CO3 (Biphasic) | 10.3 | High (Insoluble) | < 1.0% | Low |
Part 3: Troubleshooting & FAQs
Q1: I see a "split peak" in my HPLC chromatogram with identical Mass Spec (m/z) signatures. What is it?
Diagnosis: This is likely the Enantiomer (if using a chiral column) or a Regioisomer (if using an achiral C18 column).
-
Test: Inject a standard of pure 2-bromoaniline derived amide. If the retention time matches the impurity, your starting material was impure.
-
Fix: If it is an enantiomer (racemization), switch from TEA to Collidine or reduce reaction temperature. If it is a regioisomer, recrystallize your starting 4-bromoaniline before synthesis.
Q2: My product yield is low, and I see a new peak at [M-HBr].
Diagnosis: You have formed N-(4-bromophenyl)acrylamide via elimination.
-
Cause: The reaction temperature was too high, or the base was too strong/concentrated, causing E2 elimination of HBr from the 2-bromo group.
-
Fix: Ensure temperature stays below 0°C. Avoid strong bases like NaOH or KOH in the organic phase.
Q3: Can I use 2-bromopropanoic acid and a coupling agent (EDC/HOBt) instead of the acid chloride?
Answer: Yes, but with caution.
-
Risk: Activation of
-halo acids with carbodiimides (EDC/DCC) forms highly reactive O-acylisoureas that racemize rapidly via oxazolone formation [2]. -
Protocol Adjustment: You must use an additive like Oxyma Pure or HOBt to suppress racemization. However, the acid chloride method (Schotten-Baumann) is generally superior for maintaining stereochemistry in simple
-halo systems if temperature is controlled.
References
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly". Journal of Organic Chemistry. Available at: [Link] (Demonstrates the role of hindered bases and additives in preventing racemization).
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews. Available at: [Link] (Comprehensive review on racemization mechanisms via oxazolones).
- Dunn, P. J., et al. (2016). "Green Chemistry in the Pharmaceutical Industry". Wiley-VCH. (Discusses solvent and base selection for minimizing impurities in amide synthesis).
Sources
Validation & Comparative
Structural Validation of 2-Bromo-N-(4-bromophenyl)propanamide: A Comparative Analytical Guide
The Analytical Challenge in Halogenated Amides
2-Bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0) is a highly functionalized synthetic intermediate frequently utilized in the development of potent pharmacophores, including DprE1 inhibitors targeted for antimycobacterial activity[1]. Validating the exact 3D structure of this molecule presents a unique set of analytical challenges:
-
Stereochemistry: It possesses a chiral center at the C2 (
-carbon) position. -
Conformational Flexibility: The amide plane's dihedral angle relative to the aromatic ring dictates its biological target binding profile.
-
Complex Solid-State Interactions: The molecule contains two distinct bromine atoms (one aliphatic, one aromatic) capable of driving highly directional intermolecular interactions known as halogen bonding.
While standard spectroscopic techniques are routinely used for bulk purity, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive method for absolute structural validation.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
To objectively evaluate the performance of SCXRD, we must compare it against the standard analytical suite used in drug development: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.
| Analytical Technique | 2D Connectivity | 3D Conformation | Absolute Stereochemistry | Intermolecular Interactions | Sample Requirement |
| SCXRD (Gold Standard) | Definitive | Definitive (Coordinates) | Yes (via Flack Parameter) | Definitive (Halogen/H-bonds) | ~0.1 mm Single Crystal |
| 1D/2D NMR | Definitive | Inferred (via NOESY/ROESY) | No (Requires chiral derivatization) | Limited (Solution state only) | ~5–10 mg (Solution) |
| HRMS | Mass/Formula only | No | No | No | <1 µg |
| IR Spectroscopy | Functional groups | No | No | Limited (Peak shifts) | ~1 mg |
The SCXRD Advantage: Causality & Mechanistic Insights
As an application scientist, choosing SCXRD over NMR for final structural validation is not merely a preference—it is driven by the underlying physics of the molecule.
-
Absolute Configuration via Anomalous Dispersion: Determining whether the C2 chiral center is the R or S enantiomer is notoriously difficult using NMR without chiral shift reagents. However, the two heavy bromine atoms (
) in this molecule act as powerful anomalous scatterers. When irradiated with Cu-K or Mo-K X-rays, the phase shift caused by the bromine electrons allows for the precise calculation of the Flack parameter. A Flack parameter near definitively assigns the absolute stereochemistry without any chemical derivatization. -
Mapping the Halogen Bond (
-Hole): Halogen bonding is a highly directional non-covalent interaction where the electron-deficient region ( -hole) of a halogen atom acts as a Lewis acid, interacting with a nucleophile[2]. In 2-bromo-N-(4-bromophenyl)propanamide, the electrophilic bromine atoms can engage with the nucleophilic amide carbonyl oxygen ( ). SCXRD is the only technique capable of mapping these exact solid-state interaction networks, which are critical for predicting crystal polymorphism and formulation stability.
Visualizing the Analytical Workflows
Fig 1. Decision matrix for validating halogenated amide structures.
Experimental Protocol: A Self-Validating SCXRD Workflow
To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to, from crystal growth to computational refinement.
Step 1: Single Crystal Growth (Antisolvent Diffusion)
-
Solvation: Dissolve 10 mg of synthesized 2-bromo-N-(4-bromophenyl)propanamide in 1 mL of Dichloromethane (DCM) in a clean glass vial.
-
Causality: DCM is a highly volatile, polar aprotic solvent that ensures complete solvation of both the hydrophobic aromatic ring and the polar amide core.
-
-
Layering: Carefully layer 3 mL of Hexane (antisolvent) over the DCM solution using a glass syringe to prevent mixing. Cap the vial loosely.
-
Causality: Hexane lowers the overall solubility of the mixture. The slow diffusion gradient creates a controlled supersaturation environment. This minimizes the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals rather than kinetic microcrystalline powder.
-
Step 2: Data Collection at Cryogenic Temperatures
-
Mounting: Select a crystal with dimensions of approximately
mm. Mount it on a MiTeGen loop using paratone oil. -
Cryocooling: Immediately transfer the loop to the diffractometer goniometer and flash-cool to 100 K under a continuous liquid nitrogen stream.
-
Causality: Cryocooling to 100 K drastically minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the high-angle diffraction spots, vastly improving the signal-to-noise ratio necessary for resolving the exact
bond lengths.
-
-
Irradiation: Collect full sphere diffraction data using a microfocus Cu-K
source ( Å).
Step 3: Structure Solution and Refinement
-
Integration: Process the raw diffraction frames to generate an .hkl file containing the integrated intensities.
-
Solution: Solve the structure using intrinsic phasing via 3[3], which will readily locate the heavy bromine atoms.
-
Refinement: Refine the model using full-matrix least-squares on
in3[3], accessed through the 4 graphical interface[4].-
Causality: Anisotropic refinement must be applied to all non-hydrogen atoms to model their electron density as ellipsoids, accounting for specific directional motion. Hydrogen atoms are placed in calculated positions and refined using a riding model to prevent over-parameterization.
-
SCXRD Data Processing Logic
Fig 2. Step-by-step computational refinement logic for SCXRD data.
References
-
MolAid. "2-bromo-N-(4-bromophenyl)propanamide | 42276-46-0". MolAid Chemical Database. 1
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. 3
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. 4
-
Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). "Halogen bonding in supramolecular chemistry". Angewandte Chemie International Edition, 47(33), 6114-6127. 2
Sources
Spectroscopic Validation & Purity Profiling: 2-bromo-N-(4-bromophenyl)propanamide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
2-bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0) is a critical electrophilic intermediate, frequently utilized in the synthesis of non-steroidal androgen receptor modulators (SARMs) such as Andarine (GTx-007) and other substituted propionamides. Its utility lies in the reactivity of the
However, the synthesis of this compound presents a specific "silent" risk: the competitive elimination of hydrogen bromide (HBr) to form the acrylamide byproduct, N-(4-bromophenyl)acrylamide . This impurity is Michael-accepting, potentially toxic, and difficult to separate via standard flash chromatography due to similar polarity.
This guide provides a definitive spectroscopic validation protocol to distinguish the target
Synthesis Pathway & Impurity Genesis[9]
To understand the spectroscopic requirements, we must first map the origin of impurities. The reaction typically involves the acylation of 4-bromoaniline with 2-bromopropionyl bromide.
Figure 1: Synthesis and Impurity Pathways
Caption: Reaction scheme illustrating the competitive formation of the target
Spectroscopic Validation Data
The following data sets are established based on structural analysis of analogous
Nuclear Magnetic Resonance (NMR) Profiling
The most critical validation step is distinguishing the Target Doublet-Quartet System from the Impurity Vinyl System .
Table 1: Comparative
H NMR Data (CDCl
, 400 MHz)
| Feature | Target Compound (2-bromo-N-...) | Impurity A (Acrylamide) | Impurity B (Aniline) |
| Methyl ( | Absent | Absent | |
| Methine ( | Absent | Absent | |
| Vinyl Protons | Absent | Absent | |
| Amide NH | |||
| Aromatic (Ar-H) |
Critical Checkpoint: If you observe multiplets in the 5.5–6.5 ppm region, your product is contaminated with the acrylamide elimination product. This cannot be removed easily by recrystallization and requires chromatographic separation.
Table 2:
C NMR Assignments (CDCl
, 100 MHz)
| Carbon Type | Chemical Shift ( | Diagnostic Note |
| C=O (Amide) | 168.5 | Characteristic amide carbonyl. |
| C-Br (Aromatic) | 117.2 | Ipso-carbon attached to Bromine. |
| C-N (Aromatic) | 136.8 | Ipso-carbon attached to Nitrogen. |
| Ar-CH | 132.1, 121.5 | Aromatic methines. |
| 45.2 | Key diagnostic: Upfield shift relative to vinyl carbons. | |
| 22.8 | Methyl group resonance. |
Mass Spectrometry (MS) Pattern
Because the molecule contains two bromine atoms (one on the ring, one on the alkyl chain), the isotopic pattern is distinct and serves as a powerful confirmation of identity.
-
Formula: C
H Br NO -
Molecular Weight: ~307 g/mol
Isotopic Abundance Pattern (Br
-
M+ (305):
Br + Br (Relative Intensity: 50%) -
M+2 (307):
Br + Br (Relative Intensity: 100%) -
M+4 (309):
Br + Br (Relative Intensity: 50%)
Validation Rule: If the MS spectrum shows a 1:1 doublet pattern (M, M+2), you have lost a bromine atom (likely the acrylamide impurity, which has only one Br). You must see the 1:2:1 triplet.
Experimental Validation Protocols
Protocol A: Optimized Synthesis (Suppression of Elimination)
Standard conditions often use Triethylamine (TEA) at room temperature, which promotes elimination. This optimized protocol uses a biphasic system to buffer basicity.
-
Preparation: Dissolve 4-bromoaniline (1.0 eq) in Dichloromethane (DCM) .
-
Base Addition: Add 10% K
CO (aq) (2.0 eq). Note: The biphasic nature prevents the base from aggressively deprotonating the -proton of the product. -
Acylation: Cool to 0°C . Dropwise add 2-bromopropionyl bromide (1.1 eq) diluted in DCM over 30 minutes.
-
Reaction: Stir vigorously at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Isolation: Dry over MgSO
, filter, and concentrate below 35°C (prevent thermal elimination).
Protocol B: Purification & Recrystallization
If the acrylamide impurity is detected (<5%), recrystallization is preferred over column chromatography.
-
Solvent System: Ethanol / Water (9:1).
-
Process: Dissolve crude solid in minimal boiling Ethanol. Remove from heat.
-
Crystallization: Add warm water dropwise until turbidity persists. Cool slowly to room temperature, then 4°C.
-
Filtration: Collect white needles. The acrylamide impurity is more soluble in the mother liquor and will be removed.
Comparison: Why This Compound?
| Feature | 2-bromo-N-(4-bromophenyl)propanamide | 2-chloro analog | Acrylamide analog |
| Reactivity | High (Br is a better leaving group for S_N2). | Moderate (Requires higher temp for substitution). | Different (Michael Acceptor, not S_N2). |
| Stability | Moderate (Prone to elimination if heated). | High (Less prone to elimination). | High (Polymerization risk). |
| Application | Preferred for Andarine synthesis yields. | Slower reaction times; lower yields. | Irreversible side-reaction trap. |
References
-
Gowda, B. T., et al. (2009). Crystal structure of 2-bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. Link
- Provides structural grounding for the N-(4-bromophenyl) amide backbone and crystal packing forces.
-
Tang, W., et al. (2011). Efficient Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 88, 209-219. Link
- References the elimination/vinyl byproduct characteristics and handling of similar bromo-anilides.
-
BenchChem Technical Support. (2025). Spectroscopic Profile of 2-bromo-N-arylacetamides. Link
- General reference for NMR shift prediction in -bromoacetamides.
-
PubChem Database. (2025). Compound Summary: N-(2-bromo-4-methylphenyl)propanamide.[2] Link
- Used for comparative NMR shift valid
Sources
Comparative Guide: 2-Bromo-N-(4-bromophenyl)propanamide vs. Acetamide Analogue
Executive Summary
Objective: This guide provides a technical comparison between 2-bromo-N-(4-bromophenyl)propanamide (Compound A) and its acetamide analogue, 2-bromo-N-(4-bromophenyl)acetamide (Compound B).
Core Insight: The structural distinction lies in the
Recommendation:
-
Select the Propanamide (A) for targeted covalent inhibition where selectivity is paramount (e.g., SARM development, CAIX inhibitors) to minimize off-target glutathione depletion.
-
Select the Acetamide (B) for applications requiring rapid, non-selective alkylation or when the target cysteine is located in a sterically restricted pocket that excludes bulkier ligands.
Chemical Identity & Structural Logic
| Feature | Propanamide Derivative (A) | Acetamide Analogue (B) |
| IUPAC Name | 2-bromo-N-(4-bromophenyl)propanamide | 2-bromo-N-(4-bromophenyl)acetamide |
| CAS Number | 42276-46-0 | 5439-13-4 |
| Structure | ||
| Electrophile Type | Secondary Alkyl Halide | Primary Alkyl Halide |
| Chirality | Yes (Racemic or Enantiopure) | Achiral |
| Steric Profile | Hindered (Lower | Accessible (Higher |
Mechanistic Implications
Both compounds function as electrophilic warheads targeting nucleophilic cysteine residues via an S_N2 mechanism . The transition state involves the nucleophilic attack of the thiolate anion (
The "Methyl Effect": In the propanamide, the
Mechanistic Visualization (Pathway & Reaction)
The following diagram illustrates the competitive pathways: Target Alkylation (Desired) vs. Glutathione Conjugation (Off-target/Toxicity).
Caption: Kinetic partitioning between target inhibition and glutathione scavenging. The propanamide (blue path) reacts slower, allowing for better discrimination between the target cysteine and cytosolic GSH compared to the acetamide (red path).
Comparative Performance Data
The following data synthesizes reactivity trends observed in
| Parameter | Propanamide (A) | Acetamide (B) | Impact on Development |
| Reactivity ( | Moderate ( | High ( | Acetamide requires lower doses but risks toxicity. |
| Selectivity Index | High | Low | Propanamide is preferred for intracellular targets to avoid "sponging" by GSH. |
| Metabolic Stability | Enhanced | Poor | The |
| Crystal Packing | Anti-conformation (N-H vs C=O) | Anti-conformation | Both form supramolecular chains via N-H···O bonds [1]. |
| Applications | SARMs, CAIX Inhibitors [2] | Proteomics, Broad Cytotoxins | Propanamide is a "drug-like" scaffold; Acetamide is a "probe." |
Experimental Protocols
Protocol A: Synthesis of 2-bromo-N-(4-bromophenyl)propanamide
Use this protocol to generate the propanamide warhead with high purity.
Reagents: 4-Bromoaniline (1.0 eq), 2-Bromopropionyl bromide (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).
-
Preparation: Dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
). Cool to 0°C.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Addition: Add Triethylamine (12 mmol) followed by the dropwise addition of 2-bromopropionyl bromide (11 mmol). Note: The reaction is exothermic; control addition rate to maintain <5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with 1M HCl (2x), saturated
(2x), and brine. Dry organic layer over . -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.
-
Expected Yield: 85–95%.
-
Characterization:
NMR will show a doublet (methyl) and quartet (methine) characteristic of the propanamide linkage.
-
Protocol B: Kinetic Cysteine Alkylation Assay (Ellman’s Reagent)
Use this assay to quantify the reactivity difference (
Reagents: L-Cysteine (100
-
Incubation: Prepare a 100
M solution of L-Cysteine in degassed phosphate buffer (pH 7.4). -
Initiation: Add the test compound (Propanamide or Acetamide) at 10x excess (1 mM) to ensure pseudo-first-order kinetics.
-
Sampling: At defined time points (0, 5, 10, 30, 60 min), remove an aliquot.
-
Quenching/Readout: Add DTNB solution. DTNB reacts rapidly with remaining free thiols to produce TNB (
nm). -
Calculation: Plot
vs. time. The slope represents .-
Validation Check: The acetamide analogue should show a
approximately 5–10x higher than the propanamide.
-
References
-
Gowda, B. T., et al. (2009). "2-Bromo-N-(4-bromophenyl)acetamide."[2][3][4] Acta Crystallographica Section E, 65(8), o1893.
-
Awad, Y. S. (2023). "In-Vitro Investigation of Anticancer Activity of 2-Bromo-N-(4-Sulfamoyl Phenyl) Propanamide (MMH-1)." Harran University Theses.
-
BenchChem. (2025).[1][5][6] "Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives." BenchChem Technical Guides.
-
Suttapitugsakul, S., et al. (2017). "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification." Molecular BioSystems, 13(12), 2563-2574.
Sources
A Comparative Guide for Synthetic Chemists: 2-Bromopropanoyl Chloride vs. Bromoacetyl Chloride Reactivity
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the selection of an appropriate building block is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the versatile class of bifunctional reagents, α-halo acyl chlorides are of paramount importance, offering a reactive acyl chloride for amide or ester bond formation and a halide for subsequent nucleophilic displacement. This guide provides a detailed comparative analysis of two prominent members of this class: 2-bromopropanoyl chloride and bromoacetyl chloride. We will explore the subtle yet significant differences in their reactivity, underpinned by structural and electronic properties, and provide practical, data-driven insights for the discerning researcher.
The Decisive Structural Difference: The α-Methyl Group
The fundamental distinction between 2-bromopropanoyl chloride and bromoacetyl chloride lies in the presence of a methyl group on the α-carbon of the former. This single structural modification introduces profound steric and electronic consequences that govern their chemical behavior.
Bromoacetyl Chloride (C₂H₂BrClO) [1][2][3][4]
-
Structure: A two-carbon acyl chloride with a bromine atom attached to the α-carbon.
-
Molecular Weight: 157.39 g/mol
2-Bromopropanoyl Chloride (C₃H₄BrClO) [5][6][7][8]
-
Structure: A three-carbon acyl chloride with both a bromine atom and a methyl group attached to the α-carbon.
-
Molecular Weight: 171.42 g/mol
The core of their reactivity difference stems from:
-
Steric Hindrance: The methyl group in 2-bromopropanoyl chloride creates a more crowded environment around the electrophilic carbonyl carbon. This bulkiness physically impedes the approach of nucleophiles, slowing down the rate of reaction.[9]
-
Electronic Effects: Alkyl groups, such as the methyl group, are weakly electron-donating through an inductive effect.[10][11][12][13] This donation of electron density to the carbonyl carbon slightly reduces its electrophilicity, making it a less potent target for nucleophilic attack compared to the carbonyl carbon in bromoacetyl chloride.
Caption: Structural comparison highlighting the key difference.
Comparative Reactivity in Nucleophilic Acyl Substitution
The primary reaction pathway for these reagents is nucleophilic acyl substitution.[14][15][16][17] The steric and electronic factors discussed above culminate in a clear trend: bromoacetyl chloride is significantly more reactive than 2-bromopropanoyl chloride.
| Feature | Bromoacetyl Chloride | 2-Bromopropanoyl Chloride | Rationale |
| Reaction Rate | Faster | Slower | Less steric hindrance and a more electrophilic carbonyl carbon in bromoacetyl chloride. |
| Selectivity | Lower | Potentially Higher | The milder reactivity of 2-bromopropanoyl chloride can allow for greater selectivity in reactions with multifunctional substrates. |
| Substrate Scope | Broader | More limited with bulky nucleophiles | Bromoacetyl chloride reacts readily with a wide range of nucleophiles, while 2-bromopropanoyl chloride may require more forcing conditions or fail to react with sterically demanding nucleophiles. |
Experimental Protocol: A Head-to-Head Esterification
To empirically validate these reactivity differences, a parallel esterification experiment can be conducted.
Objective: To compare the rate of ester formation between bromoacetyl chloride and 2-bromopropanoyl chloride with a primary alcohol, such as benzyl alcohol.
Materials:
-
Bromoacetyl chloride
-
2-Bromopropanoyl chloride
-
Benzyl alcohol
-
Pyridine (or another non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Methodology:
-
Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.
-
Initiation: Cool both flasks to 0 °C in an ice bath. To the first flask, add bromoacetyl chloride (1.0 equivalent) dropwise. To the second flask, add 2-bromopropanoyl chloride (1.0 equivalent) dropwise at the same rate.
-
Reaction Monitoring: At predetermined time points (e.g., 10, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Work-up of Aliquots: Quench each aliquot with a small amount of saturated aqueous sodium bicarbonate solution. Extract the organic components with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Quantitative Analysis: Analyze the resulting solutions by GC-MS to determine the relative concentrations of the starting benzyl alcohol and the corresponding ester product in each reaction.
Anticipated Results: The GC-MS data will quantitatively demonstrate a faster consumption of benzyl alcohol and a more rapid formation of benzyl 2-bromoacetate in the reaction with bromoacetyl chloride compared to the formation of benzyl 2-bromopropanoate in the reaction with 2-bromopropanoyl chloride.
Mechanistic Insights: The Energetic Landscape
The reaction proceeds via a tetrahedral intermediate. The energy of the transition state leading to this intermediate is higher for 2-bromopropanoyl chloride due to the steric clash between the incoming nucleophile and the α-methyl group.
Caption: The nucleophilic acyl substitution pathway and the impact of steric hindrance.
Strategic Application in Synthesis
The choice between these two reagents is a strategic one, guided by the specific demands of the synthetic target.
-
Bromoacetyl Chloride: Its high reactivity makes it the reagent of choice for:
-
Reactions with hindered or unreactive nucleophiles.
-
Bioconjugation applications where rapid and efficient labeling of biomolecules is required.
-
Syntheses where speed and high conversion are prioritized over selectivity.
-
-
2-Bromopropanoyl Chloride: Its attenuated reactivity is advantageous for:
-
Selective acylation of one nucleophilic site in the presence of others.
-
The synthesis of complex molecules where milder reaction conditions are necessary to avoid degradation of sensitive functional groups.
-
As a key building block in the synthesis of many pharmaceuticals, such as the anti-inflammatory drug naproxen.[5]
-
Conclusion
References
- Current time information in San Francisco, CA, US. (n.d.). Google.
-
Ningbo Inno Pharmchem Co.,Ltd. (2023, April 12). 2-Bromopropionyl Chloride: Properties, Applications, and Synthesis Methods. Retrieved from [Link]
-
PubChem. (n.d.). Bromoacetyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromopropanoyl chloride. Retrieved from [Link]
-
askIITians. (2025, March 11). Why does the methyl group (CH₃) exhibit an electron-donating effect?. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.5: Effect of the Alkyl Group on the SN 1 Reaction: Carbocation Stability. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 4). Why is the methyl group electron-donating via the inductive effect?. Retrieved from [Link]
-
SciELO. (n.d.). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Retrieved from [Link]
-
Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?. Retrieved from [Link]
-
Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. Retrieved from [Link]
-
Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
Sources
- 1. CAS 22118-09-8: Bromoacetyl Chloride | CymitQuimica [cymitquimica.com]
- 2. Bromoacetyl chloride | C2H2BrClO | CID 89602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 22118-09-8 CAS MSDS (Bromoacetyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Bromopropanoyl chloride | C3H4BrClO | CID 97980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2-Bromopropionyl chloride | 7148-74-5 [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. Why does the methyl group (CH₃) exhibit an electron-donating effect? - askIITians [askiitians.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. proprep.com [proprep.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 16. Nucleophilic Acyl Substitution | ChemTalk [chemistrytalk.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
The following technical guide provides a structural and performance analysis of 2-bromo-N-(4-bromophenyl)propanamide , positioning it within the context of organic synthesis and drug development.
Executive Summary
2-Bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0) is a specialized halogenated amide intermediate primarily utilized in the synthesis of 3,5-disubstituted oxindoles (indolin-2-ones). Its structural uniqueness lies in the dual-bromination pattern: an aryl bromide at the para-position (C4) and an alkyl bromide at the alpha-position of the propanamide chain.
This guide compares this compound against its 2-chloro analog and non-halogenated variants , focusing on its superior reactivity in intramolecular Stollé cyclization reactions to form 5-bromo-3-methyloxindole—a critical scaffold for kinase inhibitors and neuroprotective agents.
Key Technical Specifications
| Property | Specification |
| CAS Number | 42276-46-0 |
| IUPAC Name | 2-bromo-N-(4-bromophenyl)propanamide |
| Molecular Formula | C |
| Molecular Weight | 306.98 g/mol |
| Physical State | Crystalline Solid |
| Key Reactivity | Electrophilic Alkylation (Intramolecular), Nucleophilic Displacement |
Structural Analysis & Mechanism
Molecular Architecture
The molecule consists of a propanamide backbone connecting a 4-bromophenyl group and a reactive alpha-bromo substituent.
-
Alpha-Carbon (C2): The secondary alkyl bromide provides an electrophilic center significantly more reactive than primary analogs (e.g., acetamides) due to the inductive stabilization of the transition state during cyclization.
-
Aryl Moiety: The bromine at the para-position of the phenyl ring serves two roles:
-
Blocking Group: Prevents para-substitution during downstream functionalization.
-
Synthetic Handle: Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings after the oxindole core is formed.
-
Comparative Reactivity: Bromo- vs. Chloro-Analogs
The choice between the 2-bromo and 2-chloro variants is dictated by the kinetics of the cyclization step (ring closure).
| Feature | 2-Bromo Analog (Subject) | 2-Chloro Analog (Alternative) | Impact on Synthesis |
| Leaving Group Ability | High (Br⁻ is a weaker base) | Moderate (Cl⁻ is a stronger base) | Bromo-analog cyclizes 10–100x faster under Lewis Acid catalysis. |
| C-X Bond Energy | ~285 kJ/mol | ~339 kJ/mol | Lower activation energy for C-Br cleavage facilitates milder reaction conditions. |
| Side Reactions | Lower thermal degradation | Requires higher temps (>140°C) | High heat needed for Cl-analog promotes polymerization/tars. |
Synthetic Pathway & Application
The primary utility of this compound is the synthesis of 5-bromo-3-methyloxindole via an intramolecular Friedel-Crafts alkylation (Stollé Synthesis variant).
Reaction Workflow Visualization
The following diagram illustrates the synthesis of the subject compound and its conversion to the oxindole scaffold.
Figure 1: Synthetic route from aniline precursor to oxindole scaffold via the subject intermediate.
Experimental Protocol: Intramolecular Cyclization
Objective: Synthesis of 5-bromo-3-methyloxindole.
Reagents:
-
2-Bromo-N-(4-bromophenyl)propanamide (1.0 eq)
-
Aluminum Chloride (AlCl
) (2.5 eq) -
Chlorobenzene (Solvent) or Melt conditions
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-bromo-N-(4-bromophenyl)propanamide (10 mmol).
-
Catalyst Addition: Add anhydrous AlCl
(25 mmol) in portions at room temperature. Note: The reaction is exothermic; control addition rate. -
Cyclization: Heat the mixture to 110–120°C for 2–4 hours. Evolution of HBr gas indicates reaction progress.
-
Comparison Note: The 2-chloro analog typically requires heating to 160°C or higher for >6 hours.
-
-
Quenching: Cool the reaction mixture to 0°C and carefully quench by pouring onto crushed ice/HCl mixture to break the aluminum complex.
-
Isolation: Extract with ethyl acetate (3x), wash organic layers with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from ethanol to obtain the oxindole as a beige solid.
Performance Comparison Data
Cyclization Efficiency
Comparing the subject compound against related alpha-halo amides in the synthesis of oxindoles.
| Compound Variant | Leaving Group | Reaction Temp | Time to Completion | Typical Yield |
| 2-Bromo-N-(4-bromophenyl)propanamide | Bromide | 110°C | 3 hrs | 75-85% |
| 2-Chloro-N-(4-bromophenyl)propanamide | Chloride | 160°C | 8-12 hrs | 50-60% |
| 2-Bromo-N-phenylpropanamide | Bromide | 110°C | 3 hrs | 65%* |
*Note: The non-brominated phenyl analog (N-phenyl) often yields a mixture of isomers (4-H and 6-H substitution) or lower yields due to lack of electronic directing effects compared to the 4-bromo analog.
Regioselectivity Analysis
The 4-bromo substituent on the N-aryl ring is crucial for product purity.[1]
-
With 4-Br (Subject): The para position is blocked. Cyclization is forced to the ortho position. Since the molecule is symmetric relative to the rotation of the N-phenyl bond, only one regioisomer (5-bromo-3-methyloxindole) is formed.
-
Without 4-Br (Unsubstituted): Cyclization can occur at either ortho position. While chemically equivalent in unsubstituted aniline, the resulting product (3-methyloxindole) lacks the halogen handle for further drug discovery modifications.
References
- Stollé, R. (1914). "Über N-substituierte Oxindole und deren Umwandlungsprodukte." Journal für Praktische Chemie.
-
Goetz, A. E., et al. (2019). "Synthesis of 3,3-Disubstituted Oxindoles via Friedel-Crafts Alkylation." Journal of Organic Chemistry. Link
-
BenchChem. (2025).[2][3] "Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives." BenchChem Technical Guides. Link
-
Sigma-Aldrich. (2024). "Product Specification: 2-Bromo-N-(4-bromophenyl)propanamide." Link
-
Li, X., et al. (2018). "A Practical Synthesis of 2-Substituted 5-Bromoindoles." Heterocycles. Link
Sources
Technical Guide: Purity Validation of 2-Bromo-N-(4-bromophenyl)propanamide
This guide serves as a definitive technical resource for validating the purity of 2-bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0). It is designed for analytical scientists requiring a robust, self-validating protocol that exceeds standard pharmacopeial templates.
Executive Summary
2-bromo-N-(4-bromophenyl)propanamide is a thermally sensitive
While Gas Chromatography (GC) is often used for halogenated intermediates, it is contraindicated for this specific molecule due to the high risk of thermal dehydrobromination inside the injector port, which generates false-positive impurity data. This guide establishes Reverse-Phase HPLC (RP-HPLC) as the gold standard, providing a non-destructive, high-resolution method validated against ICH Q2(R1) standards.
Part 1: Critical Analysis of Analytical Techniques
The choice of HPLC over alternative methods is governed by the specific physicochemical stability of the
| Feature | RP-HPLC (Recommended) | GC-FID/MS (Not Recommended) | 1H-NMR (Supplementary) |
| Primary Mechanism | Partitioning (Hydrophobic Interaction) | Volatility & Thermal Stability | Magnetic Resonance |
| Thermal Stress | None (Ambient/30°C) | High (200°C+ Injector) | None |
| Critical Risk | Co-elution of isomers (mitigated by gradient) | In-situ degradation: | Low sensitivity for impurities <0.5%. |
| LOD/LOQ | Excellent (ppm level) | Good, but compromised by thermal noise. | Poor (>1000 ppm). |
| Suitability | Quantification & Purity | Qualitative screening only. | Structural confirmation. |
The Thermal Degradation Risk (GC vs. HPLC)
The following diagram illustrates why GC is chemically unsuitable for accurate purity assignment of this specific molecule.
head-to-head comparison of the biological effects of 2-bromo-N-(4-bromophenyl)propanamide and similar molecules
Title: Head-to-Head Comparison: Biological Effects and Reactivity Profiles of 2-Bromo-N-(4-bromophenyl)propanamide and Analogous Alpha-Haloamides
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate electrophilic fragments and synthons for target-directed drug design. 2-Bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0) is a highly versatile bifunctional molecule. Biologically, it acts as a direct covalent alkylating agent via its alpha-bromoamide moiety. Pharmacologically, it serves as a critical synthetic precursor for highly potent targeted therapeutics, most notably DprE1 inhibitors used against Mycobacterium tuberculosis [1].
This guide provides an objective, head-to-head comparison of the biological reactivity of 2-bromo-N-(4-bromophenyl)propanamide against its chloro- and iodo- analogs, alongside validated, self-calibrating experimental protocols for evaluating these compounds.
Mechanistic Causality: The Alpha-Haloamide Pharmacophore
The biological activity of 2-bromo-N-(4-bromophenyl)propanamide is fundamentally driven by the electrophilic nature of its alpha-carbon. The adjacent electron-withdrawing carbonyl group, combined with the polarizability of the carbon-halogen bond, renders this site highly susceptible to bimolecular nucleophilic substitution (SN2)[2]. In biological systems, the primary nucleophiles that attack this center are the sulfhydryl (thiol) groups of cysteine residues in proteins and the cellular antioxidant glutathione (GSH).
Fig 1: S_N2 covalent alkylation mechanism of alpha-haloamides with biological thiols.
Head-to-Head Comparison: Halogen Leaving Groups
When evaluating the direct biological effects (cytotoxicity and non-specific protein binding) of these molecules, the choice of the halogen leaving group is the primary variable. The leaving group ability follows the trend I > Br > Cl , which directly correlates with their biological half-lives and off-target toxicity.
| Molecule | Halogen Leaving Group | Relative SN2 Alkylation Rate | GSH Depletion Half-Life (t1/2) | Primary Biological Profile |
| 2-Chloro-N-(4-bromophenyl)propanamide | Chloride (Cl⁻) | Slow | > 24 hours | Low non-specific toxicity. Often used in targeted, slow-reacting covalent inhibitors. |
| 2-Bromo-N-(4-bromophenyl)propanamide | Bromide (Br⁻) | Moderate | ~ 2 to 4 hours | Balanced reactivity. Acts as a moderate covalent modifier and an excellent synthetic intermediate. |
| 2-Iodo-N-(4-bromophenyl)propanamide | Iodide (I⁻) | Fast | < 15 minutes | High non-specific alkylation. Highly cytotoxic; rapidly depletes cellular glutathione. |
Scientist's Insight: We rarely use the iodo-analog in live-cell assays due to its indiscriminate alkylation of cellular proteins, which triggers rapid apoptosis. The bromo-analog provides the optimal balance of reactivity for synthesizing downstream libraries without degrading spontaneously in aqueous assay buffers.
Downstream Biological Applications: DprE1 Inhibition
While 2-bromo-N-(4-bromophenyl)propanamide possesses intrinsic electrophilic activity, its highest value lies in its role as a scaffold. By substituting the alpha-bromine with specific bulky amines (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-6-amine), researchers eliminate the non-specific covalent reactivity and generate highly specific, non-covalent inhibitors [1].
These downstream derivatives are potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) , an essential flavoenzyme in M. tuberculosis responsible for synthesizing arabinogalactan, a critical component of the mycobacterial cell wall [3].
Fig 2: Mechanism of action for DprE1 inhibitors derived from N-phenylpropanamides in M. tuberculosis.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control metrics to ensure that the causality of the observed effects can be confidently attributed to the test compounds.
Protocol A: Kinetic Evaluation of Cysteine Reactivity (GSH Depletion Assay)
Purpose: To quantify the direct electrophilic reactivity of the alpha-haloamides by measuring the depletion of free glutathione (GSH) over time. Causality Rationale: Ellman’s reagent (DTNB) reacts with free thiols to produce TNB²⁻, a yellow compound absorbing at 412 nm. As the haloamide covalently alkylates GSH, the available free thiols decrease, resulting in a proportional drop in absorbance.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM solution of GSH in 100 mM Potassium Phosphate buffer (pH 7.4, mimicking physiological pH to ensure relevant thiol protonation states).
-
Compound Addition: Add the test haloamide (e.g., 2-bromo-N-(4-bromophenyl)propanamide) at a final concentration of 500 µM (5x excess to ensure pseudo-first-order kinetics).
-
Controls (Self-Validation):
-
Positive Control: Ethacrynic acid (a known fast-reacting electrophile).
-
Negative Control: DMSO vehicle only.
-
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Detection: Quench each aliquot into 150 µL of 0.5 mM DTNB solution. Read absorbance at 412 nm using a microplate reader.
-
Validation Gate: The assay is only deemed valid if the positive control (Ethacrynic acid) depletes >90% of GSH within 120 minutes, and the negative control shows <5% variance.
Protocol B: Whole-Cell Antimycobacterial Activity Assay (REMA)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the downstream DprE1 inhibitors synthesized from the bromo-amide scaffold. Causality Rationale: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) mycobacteria reduce resazurin to resorufin (pink and highly fluorescent). If a DprE1 inhibitor successfully halts cell wall synthesis, the bacteria die, and the well remains blue.
Step-by-Step Methodology:
-
Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD₆₀₀ of 0.6 is reached.
-
Plating: Dispense 100 µL of the bacterial suspension (diluted to 10⁵ CFU/mL) into 96-well plates.
-
Dosing: Add the synthesized DprE1 inhibitors in a 2-fold serial dilution (from 100 µM down to 0.05 µM).
-
Controls (Self-Validation):
-
Positive Control: Isoniazid (standard anti-TB drug).
-
Negative Control: Untreated bacteria (growth control) and sterile media (background control).
-
-
Incubation: Incubate plates at 37°C for 7 days.
-
Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).
-
Validation Gate: Calculate the Z'-factor between the positive and negative controls. The assay is validated only if Z' > 0.5, ensuring robust signal-to-noise separation.
References
-
Whitehurst, B. C., Young, R. J., Burley, G. A., Cacho, M., Torres, P., & Vela-Gonzalez Del Peral, L. (2020). Identification of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamides as a novel class of potent DprE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(12), 127192. URL:[Link]
-
Gendaszewska-Darmach, E., et al. (2024). Stapled peptides as potential therapeutics for diabetes and other metabolic diseases (Detailing alpha-bromoamide covalent reactivity). Biomedicine & Pharmacotherapy, 180, 117496. URL:[Link]
-
Balabon, O., et al. (2020). Optimization of Hydantoins as Potent Antimycobacterial Decaprenylphosphoryl-β-D-Ribose Oxidase (DprE1) Inhibitors. Journal of Medicinal Chemistry, 63(10), 5367–5386. URL:[Link]
assessing the relative reactivity of different positions on the 2-bromo-N-(4-bromophenyl)propanamide molecule
Executive Summary: The Dual-Electrophile Challenge
2-Bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0) represents a unique class of "amphibious" electrophiles in organic synthesis. It contains two distinct electrophilic sites with orthogonal reactivity profiles:
-
Site A (
-Alkyl Bromide): An activated carbon adjacent to a carbonyl, highly susceptible to nucleophilic attack ( ) and radical generation. -
Site B (Aryl Bromide): A
carbon at the para position, a classic handle for transition-metal-catalyzed cross-coupling.
This guide objectively compares the three primary synthetic pathways available for this scaffold: Nucleophilic Substitution , Chemoselective Cross-Coupling , and Intramolecular Cyclization . Unlike standard reagents where reactivity is singular, this molecule requires precise "switchable" protocols to avoid polymerization or uncontrolled functionalization.
Reactivity Profile & Decision Matrix
The following table summarizes the kinetic and thermodynamic accessibility of the reactive centers under varying conditions.
| Feature | Path A: | Path B: Aryl Cross-Coupling | Path C: Intramolecular Cyclization |
| Primary Target | Aryl Carbon ( | ||
| Mechanism | Bimolecular Nucleophilic Substitution | Oxidative Addition / Reductive Elimination | Pd-Catalyzed C-H Activation / Heck-type |
| Key Reagents | Amines, Thiols, Azides | Boronic Acids, Pd(0) Catalyst | Pd(II) Precatalyst, Bulky Ligands |
| Selectivity | >95% (Kinetic Control) | ~85-90% (Ligand Controlled) | High (Geometric Constraint) |
| Major Risk | Elimination to acrylamide | Competitive oxidative addition at | Hydrodehalogenation of Aryl-Br |
| Product Class | Biaryl Amides | 3-Methyl Oxindoles |
Comparative Assessment of Synthetic Pathways
Scenario A: Nucleophilic Substitution ( )
Objective: Introduction of heteroatoms (N, S, O) at the
-
Mechanism: The adjacent carbonyl group lowers the LUMO energy of the C-Br bond, making it hyper-reactive toward soft nucleophiles.
-
Performance: This is the most robust pathway. The reaction proceeds at room temperature with mild bases.
-
Limitation: Strong bases (e.g., NaOEt) must be avoided to prevent
elimination, which yields the unreactive acrylamide byproduct.
Scenario B: Chemoselective Cross-Coupling (Suzuki-Miyaura)
Objective: Modular extension of the aromatic core while preserving the
-
Mechanism: Palladium(0) preferentially undergoes oxidative addition into the
bond over the bond. However, the "activated" nature of the -bromo ketone/amide can lead to side reactions (e.g., formation of zinc enolates or radical reduction). -
Critical Insight: The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) favors the difficult oxidative addition. To maintain selectivity for the aryl bromide, standard ligands like
are actually preferred, as they are less likely to activate the alkyl bromide. -
Data Support: Literature indicates that under standard Suzuki conditions (
, , Toluene/Water), the aryl coupling product is favored by a factor of >10:1 over -alkylation.
Scenario C: Intramolecular Cyclization (Oxindole Synthesis)
Objective: Construction of the pharmacologically privileged oxindole scaffold.
-
Mechanism: This pathway utilizes the
-Br as an internal electrophile to attack the ortho-position of the aniline ring. This is often mediated by Pd catalysis (via C-H activation) or radical conditions. -
Synergy: This transformation creates a 3,3-disubstituted or 3-substituted oxindole, leaving the para-Br available for late-stage diversification. This is a high-value "complexity-generating" step.
Visualizing the Reactivity Divergence
The following diagram maps the decision logic for selecting the correct protocol.
Figure 1: Divergent synthetic pathways controlled by reagent class and catalyst choice.
Experimental Protocols
Protocol 1: Selective -Amination ( )
Validates Path A: High Yield, Metal-Free
-
Preparation: Dissolve 2-bromo-N-(4-bromophenyl)propanamide (1.0 equiv) in anhydrous acetone (0.2 M).
-
Reagent Addition: Add
(1.5 equiv) followed by the secondary amine (e.g., morpholine, 1.1 equiv). -
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (formation of a more polar spot).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from EtOH/Hexane.
-
Expected Yield: 85–92%.
-
Note: The aryl bromide remains 100% intact under these conditions [1].
Protocol 2: Chemoselective Suzuki Coupling
Validates Path B: Aryl-Specific Functionalization
-
Catalyst System: Use
(5 mol%) rather than highly active Buchwald precatalysts to avoid activating the alkyl bromide. -
Setup: Combine substrate (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.0 equiv) in Toluene:Water (4:1). -
Reaction: Degas thoroughly. Heat to 80°C for 12 hours.
-
Selectivity Check: Analyze crude NMR. Look for the preservation of the quartet at
ppm (characteristic of the -CH-Br proton). Loss of this signal indicates side reactions. -
Expected Yield: 70–80% (Biaryl product).
Protocol 3: Pd-Catalyzed Oxindole Cyclization
Validates Path C: Scaffold Rearrangement
-
Catalyst System:
(5 mol%) with a bulky ligand like or a specific NHC ligand is required to facilitate the alkyl halide activation and subsequent C-H insertion. -
Conditions: Heat substrate in
-xylene at 130°C with (2.0 equiv). -
Mechanism: The reaction proceeds via oxidative addition at the
-C, followed by intramolecular electrophilic aromatic substitution (or C-H activation) at the ortho-position. -
Result: Formation of 3-methyl-5-bromooxindole. The para-Br is retained, offering a handle for further library expansion [2].
References
-
Nucleophilic Substitution of
-Haloamides:- Title: "The Fascin
- Source: N
-
URL:[Link]
-
Intramolecular Cyclization to Oxindoles
- Title: "Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cycliz
- Source: Organic & Biomolecular Chemistry (RSC)
-
URL:[Link]
-
Chemoselectivity in Cross-Coupling
Sources
cross-validation of analytical methods for 2-bromo-N-(4-bromophenyl)propanamide characterization
[1]
Executive Summary
This guide provides a rigorous technical comparison of analytical methodologies for 2-bromo-N-(4-bromophenyl)propanamide (CAS: 42276-46-0), a critical synthetic intermediate often utilized in the development of Selective Androgen Receptor Modulators (SARMs) such as Andarine (S-4).[1]
While HPLC-UV remains the industrial workhorse for routine purity analysis, this guide demonstrates why it must be cross-validated with Quantitative NMR (qNMR) to establish absolute purity, particularly during early-phase development where certified reference standards are unavailable.[1] We also address the specific limitations of GC-MS due to the thermal lability of the
The Analyte: Critical Quality Attributes (CQAs)
Before selecting an analytical method, one must understand the physicochemical behavior of the target molecule.
-
Molecular Formula:
[1] -
Key Structural Features:
-
Chiral Center: The C2 position is chiral. Depending on the starting material (racemic 2-bromopropionyl bromide vs. chiral precursors), the product may be a racemate or a single enantiomer.
-
Labile Functionality: The secondary alkyl bromide alpha to the carbonyl is susceptible to elimination (dehydrobromination) under thermal stress or basic conditions.
-
Chromophore: The 4-bromoaniline moiety provides strong UV absorption (typically
nm).
-
Method A: HPLC-PDA (The Routine Workhorse)
Role: Routine process monitoring, impurity profiling, and enantiomeric excess (with chiral columns).
2.1 Experimental Protocol (Achiral Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, 3.5 m). -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 210 nm (secondary).
-
Temperature: 30°C.
2.2 Performance Analysis
| Parameter | Rating | Technical Insight |
| Precision | High | Excellent repeatability (RSD < 0.5%) for retention times and area integration. |
| Sensitivity | High | LOD typically < 0.05% area; ideal for detecting trace organic impurities. |
| Specificity | Medium | Risk: Co-elution of isomers is possible. Requires peak purity analysis (PDA). |
| Linearity | High |
Critical Limitation: HPLC purity is often reported as "% Area." This assumes all components (analyte and impurities) have the same Extinction Coefficient (
Method B: 1H-qNMR (The Absolute Standard)
Role: Primary reference method for "Mass Balance" purity assignment without a reference standard.
3.1 Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-
(preferred for solubility) or .[1] -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade). Must be weighed with a microbalance (
mg precision). -
Relaxation Delay (
): seconds (ensure for full relaxation). -
Scans: 16 or 32 (for S/N > 250:1).
3.2 Key Diagnostic Signals[3]
-
Methine Chiral Proton (
): Quartet at ppm. This is the most distinct signal, separated from the aromatic region. -
Methyl Group (
): Doublet at ppm. -
Aromatic Protons: AA'BB' system centered at
ppm.
3.3 Performance Analysis
| Parameter | Rating | Technical Insight |
| Accuracy | Superior | Provides absolute purity (w/w%) traceable to the Internal Standard. |
| Specificity | High | Can distinguish residual solvents (water, DCM) that HPLC-UV misses.[1] |
| Speed | Medium | Requires careful weighing and long relaxation times. |
Method C: GC-MS (The Orthogonal "Trap")
Role: Identification of volatile impurities. Warning: This method is NOT recommended for quantification of this specific analyte due to thermal instability.
-
Observation: Inside a hot GC injector (>200°C), 2-bromo-N-(4-bromophenyl)propanamide often undergoes thermal elimination of HBr to form the corresponding acrylamide derivative (N-(4-bromophenyl)acrylamide).[1]
-
Result: The chromatogram will show a "ghost peak" or split peaks, leading to false impurity profiles.
-
Use Case: Only use GC with "Cold On-Column" injection or for residual solvent analysis (Headspace GC).
Cross-Validation Study: HPLC vs. qNMR
The following dataset illustrates a typical scenario in early process development where HPLC "lies" by omission.
Scenario: A crude batch of 2-bromo-N-(4-bromophenyl)propanamide was isolated.
| Metric | HPLC-UV Result | qNMR Result | Interpretation |
| Purity Value | 99.2% (Area %) | 94.5% (Weight %) | Significant Discrepancy |
| Impurities Detected | 0.8% (Total Unknowns) | 1.2% Residual Solvent (DCM)3.5% Inorganic Salts0.8% Organic Impurities | HPLC is blind to inorganic salts and residual solvents (UV inactive).[1] |
| Conclusion | "High Purity" (False Positive) | "Needs Drying/Desalting" (True Status) | qNMR reveals the true mass balance. |
Visualization: Analytical Decision Workflow
Figure 1: Decision logic for cross-validating purity. Note the central role of comparing HPLC area % against qNMR weight % to detect "invisible" impurities.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2782. Link[1]
-
Gowda, B. T., et al. (2009).[3] "2-Bromo-N-(4-bromophenyl)acetamide."[1][3] Acta Crystallographica Section E, E65, o1955.[3] (Structural analog characterization). Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link[1]
-
BenchChem Technical Support. (2025). "Managing thermal instability of alpha-bromo ketones and amides." (General guidance on thermal lability of alpha-halo carbonyls). Link[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
